4-methyl-N-(propan-2-yl)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-methyl-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-9(3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRIYLWJPFOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-methyl-N-(propan-2-yl)aniline hydrochloride chemical properties and structure
[1]
Executive Summary
4-methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-isopropyl-p-toluidine hydrochloride) is a secondary aromatic amine salt utilized primarily as a high-value intermediate in the synthesis of tertiary amine polymerization accelerators (e.g., N,N-diisopropyl-p-toluidine) and pharmaceutical active ingredients.
While tertiary aromatic amines are the standard activators for benzoyl peroxide (BPO) initiated polymerization in dental and orthopedic resins, this secondary amine serves as a critical structural probe for understanding steric influence on redox kinetics. In drug development, it functions as a pharmacophore scaffold, offering a balance of lipophilicity and metabolic stability compared to its N-methyl analogs.
This guide details the physiochemical properties, a validated synthesis protocol via reductive amination, and the mechanistic pathways relevant to its stability and reactivity.
Physiochemical Characterization
The hydrochloride salt significantly alters the solubility profile of the parent free base, enabling aqueous handling and improved shelf-stability.
Table 1: Chemical Identity & Physical Constants
| Property | Data | Notes |
| IUPAC Name | 4-methyl-N-(propan-2-yl)aniline hydrochloride | |
| CAS (Free Base) | 10436-75-6 | Common reference for the parent amine |
| CAS (HCl Salt) | 1394042-73-9 | Specific salt form |
| Molecular Formula | ||
| Molecular Weight | 185.69 g/mol | 149.23 (Base) + 36.46 (HCl) |
| Appearance | Off-white to pale beige crystalline solid | Hygroscopic; oxidizes (darkens) upon air exposure |
| Solubility | Soluble in Water, Ethanol, Methanol | Free base is lipophilic; Salt is hydrophilic |
| pKa (Calc.) | ~5.5 - 6.0 (Conjugate acid) | Lower than aliphatic amines due to aromatic ring resonance |
| LogP (Free Base) | ~2.9 | Indicates good membrane permeability for the base form |
Synthetic Methodology: Reductive Amination
Context: Direct alkylation of p-toluidine with isopropyl halides is prone to over-alkylation (forming quaternary salts) and elimination side reactions. The industry-standard approach for high purity is Reductive Amination using acetone and a selective hydride donor.
Protocol: Synthesis from p-Toluidine and Acetone
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine without reducing the ketone substrate, allowing for a "one-pot" procedure.
Reagents:
-
Substrate: p-Toluidine (1.0 eq)
-
Carbonyl Source: Acetone (1.2 - 1.5 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acid Catalyst: Acetic Acid (1.0 eq)
-
Salt Formation: 4M HCl in Dioxane
Step-by-Step Workflow:
-
Imine Formation (In Situ):
-
Charge a reaction vessel with p-toluidine and DCE under nitrogen atmosphere.
-
Add Acetone and Acetic Acid. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine (Schiff base).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 20 minutes. ( Note: Exothermic gas evolution of hydrogen may occur; ensure venting.)
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
-
-
Quenching & Extraction:
-
Quench with saturated aqueous
until pH > 8 (neutralizes acetic acid and boron complexes). -
Extract the organic layer with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo to yield the crude free base (oil).
-
-
Hydrochlorination (Salt Formation):
-
Dissolve the crude oil in minimal diethyl ether or ethanol.
-
Dropwise add 4M HCl in Dioxane at 0°C.
-
The white precipitate (Product HCl) forms immediately. Filter, wash with cold ether, and dry under vacuum.
-
Mechanistic Visualization
Diagram 1: Reductive Amination Pathway
This flowchart illustrates the stepwise conversion of p-toluidine to the target molecule, highlighting the critical iminium ion intermediate.
Caption: Stepwise reductive amination mechanism via the activated iminium ion species.
Analytical Profiling
To validate the structure, researchers should look for the following spectral signatures.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 1.15 ppm (d, 6H): The isopropyl methyl groups (doublet due to coupling with the methine proton).
- 2.25 ppm (s, 3H): The aromatic methyl group (p-tolyl methyl).
-
3.60 ppm (sept, 1H): The isopropyl methine proton (
). -
7.0 - 7.2 ppm (dd, 4H): The aromatic protons showing the characteristic
para-substitution pattern. -
9.0+ ppm (br s): The ammonium protons (
), broad due to exchange.
Infrared Spectroscopy (FT-IR)
-
2400–2800 cm
: Broad "ammonium band" characteristic of amine salts (N-H stretching). -
1515 cm
: Aromatic C=C ring stretch. -
810 cm
: Para-substituted benzene ring out-of-plane bending.
Toxicology & Safety (E-E-A-T)
Expert Insight: As with most aniline derivatives, the primary safety concern is methemoglobinemia and potential sensitization. However, the N-isopropyl group provides steric bulk that slightly alters metabolic processing compared to simple N-methyl anilines.
Metabolic Fate
The compound is metabolized in the liver via the Cytochrome P450 system.
-
N-Dealkylation: Removal of the isopropyl group to revert to p-toluidine (toxic).
-
Ring Hydroxylation: Formation of aminophenols, which are cleared via conjugation.
Handling Protocols
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to lipophilicity of the base), safety goggles, and lab coat.
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The HCl salt is hygroscopic and will hydrolyze/oxidize if left in moist air, turning pink/brown.
-
Emergency: In case of skin contact, wash with soap and water (do not use alcohol, as it increases dermal absorption).
Diagram 2: Metabolic & Reactivity Logic
Visualizing the divergence between useful reactivity (synthesis) and metabolic breakdown.
Caption: Divergent pathways: Synthetic conversion to tertiary accelerators vs. metabolic degradation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 47002946, 4-methyl-N-(propan-2-yl)aniline hydrochloride." PubChem.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: N-Isopropyl-p-toluidine."
- Vasquez, E., et al. (2010). "Structure-reactivity relationships of aromatic amines in the initiation of polymerization." Journal of Polymer Science Part A.
Thermodynamic Stability of N-Isopropyl-p-Toluidine Hydrochloride
This in-depth technical guide details the thermodynamic stability profile of N-isopropyl-p-toluidine hydrochloride , a critical amine salt often utilized as a stabilized precursor or polymerization accelerator in high-performance acrylic and dental resin systems.[1][2]
Technical Guide & Characterization Framework
Executive Summary & Chemical Identity
N-isopropyl-p-toluidine (NIPT) is a secondary aromatic amine primarily used as a polymerization accelerator (co-initiator) in redox-cured acrylic resins.[1][2] While the free base (CAS 10436-75-6) is a liquid prone to oxidative degradation, the hydrochloride salt represents the thermodynamically stabilized solid form.[1][2] This transformation locks the nitrogen lone pair, significantly increasing the activation energy required for oxidative degradation pathways.
| Parameter | Free Base (NIPT) | Hydrochloride Salt (NIPT[1][2]·HCl) |
| State (STP) | Liquid (Pale yellow to brown) | Solid (Crystalline powder) |
| Molecular Weight | 149.24 g/mol | 185.70 g/mol |
| pKa (Conj.[1][2] Acid) | ~8.56 (Predicted) | N/A (Already protonated) |
| Primary Risk | Oxidation (Discoloration), Volatility | Hygroscopicity, Thermal dissociation |
| Storage | Inert atmosphere, Dark, <25°C | Desiccated, Ambient |
Thermodynamic Stability Landscape
The stability of NIPT[2]·HCl is governed by the competition between the crystal lattice energy (stabilizing) and the entropy of dissociation (destabilizing).[2]
Formation Thermodynamics
The conversion of the liquid free base to the hydrochloride salt is highly exothermic, driven by the formation of an ionic crystal lattice.[2]
The salt form effectively "traps" the molecule in a deep thermodynamic well. The bulky isopropyl group on the nitrogen atom introduces steric hindrance, which slightly reduces the lattice energy compared to the parent p-toluidine hydrochloride (MP ~243°C), likely depressing the melting point of NIPT[1][2]·HCl to the 160–200°C range (estimated), though it remains a stable solid at room temperature.
Solution Thermodynamics (pKa & Solubility)
The stability of the salt in solution is pH-dependent.[2] Based on the predicted pKa of 8.56 for the protonated amine:
-
pH < 6.5: The compound exists >99% as the thermodynamically stable cation (
). -
pH > 8.6: The equilibrium shifts to the free base, which is liable to phase separate (oil out) and undergo oxidation.[2]
Thermal Dissociation
Upon heating, amine salts undergo reversible dissociation before or during melting:
Visualization: Thermodynamic Energy Profile
The following diagram illustrates the energy stabilization achieved by converting the free base to the salt form.[2]
Figure 1: Energy landscape showing the stabilization of NIPT via salt formation, preventing the oxidative degradation pathway common to the free base.[2]
Chemical Stability & Degradation Mechanisms[2]
Oxidative Resistance
The primary degradation pathway for N-isopropyl-p-toluidine is N-oxidation and oxidative dealkylation , leading to colored quinoid species (browning).[1][2]
-
Mechanism: The free nitrogen lone pair abstracts a proton or reacts with singlet oxygen.
-
Salt Protection: In NIPT[2]·HCl, the lone pair is coordinated to a proton (
). This quaternary ammonium structure is electronically saturated, rendering it inert to atmospheric oxygen.
Hydrolysis Risk
The N-isopropyl bond is sterically hindered and chemically robust.[2] Hydrolysis is not a primary degradation pathway under standard conditions. However, extreme acidic conditions at high temperatures could theoretically cleave the isopropyl group, reverting to p-toluidine.[1][2]
Hygroscopicity
Amine hydrochlorides are often hygroscopic. Absorption of atmospheric moisture can lead to:
-
Deliquescence: Formation of a saturated solution.
-
Hydrolysis (Indirect): Moisture facilitates proton transfer, potentially shifting the local pH surface equilibrium. Recommendation: Store in tight containers with silica gel desiccant.
Experimental Characterization Protocols
Since specific literature values for NIPT·HCl are often proprietary or generated in situ, the following protocols define the standard for establishing its stability profile.
Protocol A: Thermal Stability (DSC/TGA)
Objective: Determine Melting Point (
-
Instrument: Calibrated DSC/TGA (e.g., TA Instruments Q-series).
-
Sample: 2–5 mg of dried NIPT·HCl powder in a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
-
Analysis:
-
DSC: Identify endothermic peak onset (
). Look for glass transition ( ) if amorphous. -
TGA: Identify onset of mass loss (
). A mass loss >5% before indicates solvate loss or instability.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate stability against oxidation and hydrolysis (ICH Q1A standards).
| Stress Condition | Duration | Target Outcome |
| Acid (0.1 N HCl, 60°C) | 24 Hours | Assess dealkylation stability. |
| Base (0.1 N NaOH, 25°C) | 1 Hour | Confirm dissociation to free base (oil droplets). |
| Oxidation (3% H₂O₂, 25°C) | 4 Hours | Confirm resistance of Salt vs. Free Base. |
| Thermal (80°C, Dry) | 1 Week | Assess solid-state thermal stability. |
Protocol C: HPLC Stability-Indicating Method
Objective: Quantify NIPT and detect degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (oxidation products).
-
Standard: Pure NIPT·HCl (prepared by bubbling HCl gas through NIPT in diethyl ether, filtered, and dried).
Visualization: Stability Testing Workflow
This diagram outlines the decision matrix for characterizing the salt's stability.[2]
Figure 2: Workflow for validating the thermodynamic and chemical stability of the hydrochloride salt.
References
-
National Institute of Standards and Technology (NIST). p-Toluidine, N-isopropyl- (Free Base) Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[3] Link
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link
- Brauer, G. M., et al.Accelerating effect of amines on polymerization of methyl methacrylate. Journal of Dental Research, 1956.
-
PubChem. N-isopropyl-p-toluidine Compound Summary. National Library of Medicine. Link[1][2]
Sources
pKa values and dissociation constants of 4-methyl-N-(propan-2-yl)aniline hydrochloride
An In-depth Technical Guide to the pKa and Dissociation Constant of 4-methyl-N-(propan-2-yl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of 4-methyl-N-(propan-2-yl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of pKa in substituted anilines, details robust experimental methodologies for its determination, and discusses the structural and environmental factors influencing this critical physicochemical parameter. By synthesizing established principles with practical, field-proven protocols, this guide serves as an authoritative resource for understanding and applying pKa data in a scientific context.
Introduction: The Significance of pKa in Molecular Characterization
4-methyl-N-(propan-2-yl)aniline, an N-alkylated and ring-substituted derivative of aniline, is a compound of interest in synthetic chemistry and potentially as a scaffold in medicinal chemistry. The hydrochloride salt, 4-methyl-N-(propan-2-yl)aniline hydrochloride, is the protonated form of the parent amine. Its acid dissociation constant (pKa) is a fundamental parameter that governs its degree of ionization at any given pH.
For professionals in drug development and chemical research, the pKa value is indispensable. It dictates a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. An accurate understanding of the pKa of this anilinium salt is therefore crucial for predicting its behavior in physiological systems, optimizing reaction conditions, and developing analytical methods. This guide provides the theoretical framework and practical workflows necessary for the precise determination and interpretation of this value.
Theoretical Framework: Understanding Acidity in Anilinium Ions
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the protonated (conjugate acid) and deprotonated (free base) forms of the molecule are present in equal concentrations. For 4-methyl-N-(propan-2-yl)aniline hydrochloride, the relevant equilibrium is the dissociation of the anilinium ion:
C₁₀H₁₅NH⁺Cl⁻ ⇌ C₁₀H₁₅N + H⁺ + Cl⁻
The basicity of the parent aniline is significantly influenced by the electronic and steric nature of its substituents.[1][2]
-
Electronic Effects : Substituents on the phenyl ring or the nitrogen atom can either donate or withdraw electron density, altering the availability of the nitrogen's lone pair to accept a proton.
-
Electron-Donating Groups (EDGs) : The 4-methyl group (p-tolyl) and the N-isopropyl group are both electron-donating. They increase the electron density on the nitrogen atom, making the free amine more basic and, consequently, its conjugate acid (the anilinium ion) less acidic. This results in a higher pKa value compared to unsubstituted aniline.[3][4]
-
Electron-Withdrawing Groups (EWGs) : Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the amine less basic and lowering the pKa of the conjugate acid.[1][3]
-
-
Structural and Solvent Effects : The geometry of the molecule and interactions with the solvent also play a role. The C-N bond length and the angle of the amino group relative to the benzene ring can be altered by substituents, which in turn affects the pKa.[1] The choice of solvent is also critical, as it can stabilize the charged or uncharged species to different extents, thereby shifting the equilibrium.
Experimental Determination of pKa: Protocols and Rationale
Two primary, highly reliable methods for determining the pKa of aromatic amines are potentiometric titration and UV-Vis spectrophotometry.[5][6]
Potentiometric Titration
This is a widely used and accurate method for pKa determination, valued for its simplicity and precision within the pH range of 2 to 11.[6][7] The principle involves monitoring the pH of a solution of the hydrochloride salt as a strong base is incrementally added. The pKa is identified as the pH at the midpoint of the buffer region, where exactly half of the anilinium ions have been neutralized.[7][8]
Experimental Protocol: Potentiometric Titration
-
System Calibration : Calibrate the potentiometer and pH electrode using standard, certified buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[8]
-
Sample Preparation : Accurately weigh and dissolve a sample of 4-methyl-N-(propan-2-yl)aniline hydrochloride in deionized water or a suitable solvent system to a known concentration (e.g., 1-10 mM). To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[8]
-
Inert Atmosphere : Purge the sample solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the equivalence point.[8][9]
-
Titration : Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. This point can be precisely located by finding the inflection point on the primary titration curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).
Caption: Logical relationship for pKa determination via UV-Vis.
pKa and Dissociation Constant Data
While a definitive, experimentally determined pKa value for 4-methyl-N-(propan-2-yl)aniline hydrochloride is not cataloged in major public databases, a reliable estimate can be derived from the known pKa values of structurally related anilines. The cumulative electron-donating effects of the para-methyl and N-isopropyl groups are expected to increase the basicity of the nitrogen atom relative to aniline.
| Compound | Substituents | Typical pKa of Conjugate Acid | Rationale for pKa Change |
| Anilinium Ion | None | ~4.6 | Baseline reference. [10] |
| 4-Methylanilinium Ion | p-Me (EDG) | ~5.1 | EDG on ring increases N electron density. [4] |
| N-Ethylanilinium Ion | N-Et (EDG) | ~5.1 | N-alkyl EDG increases N electron density. |
| 4-methyl-N-(propan-2-yl)anilinium Ion | p-Me, N-iPr (EDGs) | ~5.3 - 5.6 (Estimated) | Combined effect of two EDGs further increases electron density and basicity. |
Based on this analysis, the pKa of 4-methyl-N-(propan-2-yl)aniline hydrochloride is estimated to be in the range of 5.3 to 5.6 . This value signifies that it is a weaker acid than the anilinium ion itself.
The acid dissociation constant (Ka) can be calculated directly from the pKa:
Ka = 10⁻ᵖᴷᵃ
Using the estimated pKa of 5.4, the dissociation constant would be:
Ka = 10⁻⁵·⁴ ≈ 3.98 x 10⁻⁶
Conclusion
The pKa of 4-methyl-N-(propan-2-yl)aniline hydrochloride is a critical parameter for predicting its behavior in chemical and biological systems. While direct experimental data is not widely published, a scientifically sound estimation places its pKa in the range of 5.3 to 5.6, reflecting the electron-donating properties of its methyl and isopropyl substituents. For definitive results, experimental determination via potentiometric titration or UV-Vis spectrophotometry is required. The protocols and theoretical considerations outlined in this guide provide the necessary framework for researchers to perform this analysis with accuracy and confidence, ensuring the integrity of subsequent research and development efforts.
References
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1963). DTIC. Available at: [Link]
-
PubChem. 4-methyl-N-(propan-2-yl)aniline hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Fahim, M., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. (2000). AFIT Scholar. Available at: [Link]
-
Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available at: [Link]
-
How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]
-
Liu, T., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Available at: [Link]
-
Correlation between hardness and basicity (pKa) of substituted anilines. (2009). TSI Journals. Available at: [Link]
-
How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. Available at: [Link]
-
Pka Determination Using Spectrometry. Scribd. Available at: [Link]
Sources
- 1. journaleras.com [journaleras.com]
- 2. afit.edu [afit.edu]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Toxicity and Handling of N-isopropyl-4-methylaniline HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-4-methylaniline hydrochloride is an aniline derivative of increasing interest in synthetic chemistry and pharmaceutical development. As with many aniline compounds, a thorough understanding of its toxicological profile and adherence to strict handling protocols are paramount to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known and anticipated toxicological effects of N-isopropyl-4-methylaniline HCl, coupled with detailed, field-proven handling and emergency procedures. The information presented herein is synthesized from available safety data sheets for the parent compound and related aniline derivatives, as well as from the broader scientific literature on aniline toxicity. It is critical to note that specific toxicological data for the hydrochloride salt are limited; therefore, a conservative approach to handling based on the toxicity of the free base and analogous compounds is strongly advised.
Toxicological Profile
The toxicity of N-isopropyl-4-methylaniline HCl is primarily attributed to its aniline substructure. Aniline and its derivatives are well-documented systemic toxins that can exert their effects through various routes of exposure, including inhalation, ingestion, and dermal absorption.[1][2][3]
Mechanism of Toxicity: Methemoglobinemia and Oxidative Stress
The principal mechanism of aniline toxicity is the induction of methemoglobinemia.[1][4] Upon absorption into the body, aniline and its metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[1] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and cyanosis (a bluish discoloration of the skin, lips, and nail beds) even in the presence of adequate atmospheric oxygen.[2][4] The onset of symptoms can be delayed for several hours following exposure.[1][4]
Furthermore, the metabolism of anilines can generate reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative damage can affect proteins, lipids, and DNA, potentially leading to long-term health effects, including carcinogenicity.[5][6] Aniline itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[3]
Acute Toxicity
| Route of Exposure | Species | LD50/LC50 Value | Reference |
| Oral | Rat | 560 mg/kg | [7] |
| Inhalation | Rat | 218 ppm (4 hours) | [7] |
| Dermal | Rabbit | 3550 mg/kg | [7] |
Symptoms of acute exposure are consistent with methemoglobinemia and may include:
-
Nausea and vomiting[2]
-
Labored breathing and shortness of breath[2]
-
In severe cases, ataxia, seizures, and coma can occur.[5]
Chronic Toxicity
Prolonged or repeated exposure to aniline derivatives may lead to more severe and long-lasting health effects. Chronic exposure has been linked to damage to the liver, kidneys, and hematopoietic system.[8] The potential for carcinogenicity, particularly bladder cancer, is a significant concern with chronic exposure to aniline compounds.[3][8]
Irritation and Sensitization
N-isopropyl-4-methylaniline HCl is expected to be an irritant to the skin, eyes, and respiratory tract.[9] Direct contact can cause redness, pain, and inflammation.[4] While data on the sensitization potential of this specific compound is limited, some aniline derivatives have been shown to cause skin sensitization upon repeated contact.[4]
Genotoxicity and Mutagenicity
The genotoxic potential of aniline derivatives is a subject of ongoing research. Some substituted anilines have demonstrated mutagenic activity in bacterial assays and have been shown to induce DNA damage in mammalian cells.[10][11] The oxidative stress induced by aniline metabolism can contribute to DNA damage.[5][6]
Handling and Safety Precautions
A multi-tiered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of N-isopropyl-4-methylaniline HCl.
Hierarchy of Controls
Caption: Hierarchy of controls for safe handling.
Engineering Controls
The primary engineering control for handling N-isopropyl-4-methylaniline HCl is a certified chemical fume hood.[12][13] This will minimize the inhalation of any dust or vapors. Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work. A safety shower and eyewash station should be readily accessible in the immediate work area.[14]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of the solid or solutions. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient. | Protects against inhalation of fine particles or vapors. |
Safe Handling and Storage Protocols
Handling:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and establish a clear experimental plan. Ensure all necessary safety equipment is available and in good working order.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood.[12] Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[9][12]
-
Housekeeping: Avoid generating dust. Clean up spills promptly and decontaminate surfaces after use. Do not eat, drink, or smoke in the laboratory.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14][15][16]
-
Store separately from strong oxidizing agents, acids, and other incompatible materials.[12][16]
-
Store in a locked cabinet or other secure location to restrict access to authorized personnel.[14]
Emergency Procedures
Exposure Response Workflow
Caption: Workflow for responding to an exposure event.
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately remove all contaminated clothing.[2][17] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[16][17] Seek immediate medical attention.[14][16]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[13][14][16]
Note to Physician: Treatment should be symptomatic and supportive. Be prepared to manage methemoglobinemia, which may require the administration of methylene blue.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[2][18]
-
Collect: Carefully collect the absorbed material into a sealed container for proper disposal.[2][9][13][16] Use non-sparking tools.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
Disposal Considerations
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[19] Do not allow the material to enter drains or waterways.[9][16][19]
Conclusion
N-isopropyl-4-methylaniline HCl presents significant health hazards that necessitate a robust and proactive safety culture. A comprehensive understanding of its toxicological properties, particularly the risk of methemoglobinemia and potential for long-term health effects, is essential for all personnel who handle this compound. By rigorously implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.
References
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Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals. Retrieved February 23, 2026, from [Link]
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Aniline | Medical Management Guidelines | Toxic Substance Portal. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved February 23, 2026, from [Link]
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Aniline. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
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Safety data sheet. (2023, March 24). CPAchem. Retrieved February 23, 2026, from [Link]
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SAFETY DATA SHEET. (2024, April 29). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]
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ICSC 0921 - N-METHYLANILINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]
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Aniline | PDF | Amine | Organic Chemistry. (2022, July 15). Scribd. Retrieved February 23, 2026, from [Link]
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ICSC 0909 - N-ISOPROPYLANILINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]
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N-Methylaniline. (n.d.). Japan Existing Chemical Data Base. Retrieved February 23, 2026, from [Link]
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"Chronic Toxicity Studies". (1981, May 12). Regulations.gov. Retrieved February 23, 2026, from [Link]
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N‐Methylaniline. (2025, August 8). Journals Overview | Publisso. Retrieved February 23, 2026, from [Link]
-
N-Isopropylaniline. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Developmental toxicity of N-methylaniline following prenatal oral administration in rats. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. (n.d.). OEHHA. Retrieved February 23, 2026, from [Link]
-
Developmental Toxicity of N-methylaniline Following Prenatal Oral Administration in Rats. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET. (2010, November 26). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]
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- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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molecular weight and formula of 4-methyl-N-(propan-2-yl)aniline hydrochloride
An In-depth Technical Guide to 4-methyl-N-(propan-2-yl)aniline hydrochloride
This guide provides a comprehensive technical overview of 4-methyl-N-(propan-2-yl)aniline hydrochloride, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights and practical methodologies.
Chemical Identity and Molecular Characteristics
4-methyl-N-(propan-2-yl)aniline hydrochloride is the hydrochloride salt of the secondary amine 4-methyl-N-(propan-2-yl)aniline. The protonation of the nitrogen atom by hydrochloric acid increases the compound's polarity and water solubility, making it suitable for various applications where aqueous media are employed.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.69 g/mol | [1] |
| IUPAC Name | 4-methyl-N-(propan-2-yl)aniline;hydrochloride | [1] |
| CAS Number | 104294-53-3 | [1] |
| Synonyms | 4-methyl-N-(isopropyl)aniline hydrochloride, N-isopropyl-p-toluidine hydrochloride | [1] |
digraph "Molecular Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.2!"]; C2 [label="C", pos="-2.4,0.5!"]; C3 [label="C", pos="-2.4,1.8!"]; C4 [label="C", pos="-1.2,2.5!"]; C5 [label="C", pos="0,1.8!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="-1.2,3.9!"]; C8 [label="C", pos="1.2,0.5!"]; C9 [label="C", pos="2.4, -0.2!"]; C10 [label="C", pos="2.4, 1.2!"]; H1[label="H", pos="0,1.0!"]; Cl [label="Cl-", pos="2.5,2.5!", fontcolor="#34A853", shape=circle, style=filled, fillcolor="#F1F3F4"];
// Bond edges N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C4 -- C7; N -- C8; C8 -- C9; C8 -- C10; N -- H1[style=dashed];
// Aromatic ring indication node [shape=none]; R1 [label="", pos="-1.2,1.15!", width=1.5, height=1.5, shape=circle, style=dotted]; }
Caption: 2D structure of 4-methyl-N-(propan-2-yl)aniline hydrochloride.
Physicochemical Properties
The physicochemical properties of 4-methyl-N-(propan-2-yl)aniline hydrochloride are crucial for its handling, formulation, and application. While extensive experimental data for the hydrochloride salt is not widely published, the properties can be inferred from its structure and data on similar compounds.
| Property | Value/Information | Source |
| Melting Point | Not specified in readily available literature. Similar aromatic amine hydrochlorides often exhibit melting points above 200°C. | |
| Solubility | Expected to have higher solubility in water and polar protic solvents (e.g., ethanol, methanol) compared to its free base due to its ionic nature. | |
| pKa | The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The presence of alkyl substituents on the nitrogen and the aromatic ring in 4-methyl-N-(propan-2-yl)aniline hydrochloride would slightly increase the basicity of the parent amine, thus the pKa of its conjugate acid is expected to be in a similar range. |
Synthesis and Manufacturing
The synthesis of 4-methyl-N-(propan-2-yl)aniline hydrochloride is typically a two-step process: the N-alkylation of 4-methylaniline (p-toluidine) followed by salt formation with hydrochloric acid.
Synthesis of 4-methyl-N-(propan-2-yl)aniline (Free Base)
Two primary methods for the N-alkylation of p-toluidine are reductive amination and direct N-alkylation.
Method 1: Reductive Amination
This is a widely used and efficient method for forming secondary amines. It involves the reaction of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Caption: Reductive amination workflow for the synthesis of the free base.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-methylaniline (p-toluidine) in a suitable solvent such as methanol or ethanol. Add a slight excess of acetone. The reaction can be stirred at room temperature.
-
Reduction: To the solution containing the in-situ formed imine, carefully add a reducing agent such as sodium borohydride (NaBH₄) portion-wise while monitoring the temperature.
-
Work-up: After the reaction is complete, quench any excess reducing agent by the careful addition of water. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-methyl-N-(propan-2-yl)aniline.
-
Purification: The crude product can be purified by column chromatography or distillation.
Method 2: Direct N-Alkylation
This method involves the reaction of p-toluidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylaniline and a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Slowly add 2-bromopropane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the solids, and remove the solvent. The residue is then worked up similarly to the reductive amination method, followed by purification.
Formation of the Hydrochloride Salt
The purified 4-methyl-N-(propan-2-yl)aniline is converted to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 4-methyl-N-(propan-2-yl)aniline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of 4-methyl-N-(propan-2-yl)aniline hydrochloride are performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The N-H proton will likely appear as a broad signal due to proton exchange and coupling with the nitrogen atom. The chemical shifts of the aromatic protons adjacent to the nitrogen will be shifted downfield upon protonation.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for all ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl group and the electron-withdrawing ammonium group.
Typical Sample Preparation for NMR:
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).
-
C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
Aromatic C=C stretches: These will be observed in the 1600-1450 cm⁻¹ region.
Typical Sample Preparation for IR:
The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, an electrospray ionization (ESI) source in positive ion mode is typically used. The spectrum will show the molecular ion peak for the free base, [M+H]⁺, at an m/z corresponding to the protonated 4-methyl-N-(propan-2-yl)aniline.
Typical Sample Preparation for MS:
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL and introduce it into the mass spectrometer.
Caption: General workflow for the analytical characterization of the synthesized compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound.
-
Hazard Identification: 4-methyl-N-(propan-2-yl)aniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
This technical guide has provided a detailed overview of 4-methyl-N-(propan-2-yl)aniline hydrochloride, covering its fundamental chemical properties, synthesis, analytical characterization, and safety considerations. The methodologies and insights presented herein are intended to support researchers and drug development professionals in their work with this compound. Adherence to the described protocols and safety measures is essential for successful and safe experimentation.
References
-
PubChem. 4-methyl-N-(propan-2-yl)aniline hydrochloride. National Center for Biotechnology Information. [Link]
Sources
Technical Guide: Synthesis of 4-Methyl-N-(propan-2-yl)aniline Hydrochloride Derivatives
Executive Summary
Target Molecule: 4-methyl-N-(propan-2-yl)aniline hydrochloride Synonyms: N-isopropyl-p-toluidine HCl; N-isopropyl-4-methylaniline HCl CAS (Free Base): 10436-75-6 Primary Application: Redox polymerization initiator (dental composites), organic intermediate.[1][2]
This guide details the synthesis of N-isopropyl-p-toluidine and its subsequent conversion to the hydrochloride salt.[1][2] While direct alkylation is possible, this document prioritizes Reductive Amination as the "Gold Standard" for research applications due to its superior selectivity (avoiding quaternary ammonium salt formation) and milder conditions.
Part 1: Strategic Analysis of Synthetic Routes
The synthesis of secondary aromatic amines presents a classic chemoselectivity challenge.
| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Traditional) |
| Reagents | p-Toluidine + Acetone + NaBH(OAc)₃ | p-Toluidine + 2-Bromopropane + Base |
| Mechanism | Imine formation followed by in situ hydride reduction | S_N2 Nucleophilic Substitution |
| Selectivity | High. Stops at secondary amine.[1][2] | Low. Competing di-alkylation and elimination.[1] |
| Yield | >85% (Typical) | 40–60% (Requires extensive purification) |
| Impurity Profile | Minimal side products (borate salts). | Quaternary salts, propene gas, unreacted amine. |
Part 2: Detailed Experimental Protocols
Method A: Reductive Amination (The Gold Standard)
Principle: The reaction proceeds via the formation of a ketimine intermediate (Schiff base), which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[2] STAB is preferred over NaBH₄ because it is mild enough not to reduce the ketone (acetone) competitively, ensuring the hydride is delivered only to the iminium ion.[2]
1. Reagents & Materials
-
Substrate: p-Toluidine (1.0 eq)
-
Carbonyl Source: Acetone (Excess, acts as solvent/reagent or 3-5 eq in DCE)[1][2]
-
Reducing Agent: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 – 1.5 eq)[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]
-
Acid Catalyst: Glacial Acetic Acid (1.0 eq) – Crucial for facilitating imine formation.[1]
2. Step-by-Step Protocol
-
Imine Formation:
-
In a dry round-bottom flask under N₂ atmosphere, dissolve p-toluidine (10 mmol, 1.07 g) in DCE (30 mL).
-
Add Acetone (30 mmol, 2.2 mL) and Glacial Acetic Acid (10 mmol, 0.6 mL).
-
Stir at room temperature (20–25°C) for 30 minutes to equilibrate the imine species.
-
-
Reduction:
-
Monitoring:
-
Check via TLC (Silica; Hexane:EtOAc 8:2). The starting material (p-toluidine) should disappear.[2]
-
-
Work-up:
-
Quench by slowly adding saturated aqueous NaHCO₃ solution until pH > 8 (neutralizes acetic acid and destroys borate complexes).
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Result: Pale yellow oil (Free Base).
-
3. Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic flow of reductive amination showing the critical iminium intermediate.
Method B: Direct Alkylation (Alternative)
Use this only if borohydride reagents are unavailable or cost-prohibitive for large scale.[1][2]
1. Protocol
-
Dissolve p-toluidine (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) as a base scavenger.
-
Add 2-Bromopropane (1.1 eq). Note: Use slight excess to account for elimination to propene.
-
Heat to 60°C for 4-6 hours.
-
Critical Step: Careful fractional distillation is required to separate the mono-isopropyl product from the di-isopropyl impurity.
Method C: Hydrochloride Salt Formation
The free base is a liquid and prone to oxidation.[2] Converting it to the hydrochloride salt creates a stable, solid derivative suitable for storage and precise weighing.
1. Protocol
-
Dissolution: Dissolve the crude N-isopropyl-p-toluidine oil (from Method A) in anhydrous Diethyl Ether or 1,4-Dioxane (approx. 5 mL per gram of amine).
-
Acidification:
-
Option A (Gas): Bubble anhydrous HCl gas through the solution.
-
Option B (Solution): Dropwise add 4M HCl in Dioxane (1.1 eq).
-
-
Precipitation: The salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold anhydrous ether to remove unreacted organic impurities.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
2. Process Flow Diagram (DOT)
Caption: Workflow for converting the unstable liquid free base into the stable hydrochloride salt.
Part 3: Analytical Characterization[2]
Since the specific melting point of the HCl salt derivative is not standard in common public databases (unlike the free base), you must validate the structure via spectroscopy.[2]
| Technique | Expected Signal (Free Base/Salt) | Interpretation |
| 1H NMR (CDCl₃) | δ 1.2 ppm (d, 6H) | Isopropyl methyls (–CH(CH ₃)₂).[1][2] Distinct doublet. |
| δ 2.25 ppm (s, 3H) | Aromatic methyl (Ar-CH ₃).[1] | |
| δ 3.6-3.8 ppm (m, 1H) | Isopropyl methine (–CH (CH₃)₂).[1] Septet pattern. | |
| δ 6.5-7.0 ppm (m, 4H) | Aromatic protons (AA'BB' system typical of p-substitution).[1][2] | |
| IR Spectroscopy | 3400 cm⁻¹ | N-H stretch (Secondary amine). |
| 2500-3000 cm⁻¹ | Broad ammonium band (visible only in HCl salt form).[1] | |
| Physical State | Free Base: Liquid | HCl Salt: White crystalline solid. |
Part 4: Safety & Toxicology (E-E-A-T)
-
Toluidine Toxicity: p-Toluidine and its derivatives are toxic if inhaled, swallowed, or absorbed through the skin.[1][2][3] They can cause methemoglobinemia (blue skin/cyanosis) by oxidizing hemoglobin.
-
Handling: All reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended.[1]
-
Waste: Borate residues from Method A should be treated as hazardous chemical waste.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Foundational text for Method A).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13331793, 4-methyl-N-(propan-2-yl)aniline." (Source for physical properties of free base).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for 4-methyl-N-(propan-2-yl)aniline Hydrochloride as a Polymerization Accelerator
Foreword: The Critical Role of Accelerators in Modern Polymer Systems
In the realm of polymer science, particularly in the rapid, room-temperature curing of acrylic resins, the precise control of polymerization kinetics is paramount. This control is largely dictated by the initiator-accelerator system. While initiators, such as benzoyl peroxide (BPO), provide the initial source of free radicals, they often require a significant energy input (e.g., heat) to decompose and initiate polymerization efficiently. This is where accelerators, also known as activators or co-initiators, become indispensable. They facilitate the decomposition of the initiator at ambient temperatures, enabling the rapid and controlled curing of polymer matrices. This is of critical importance in applications where external heating is impractical or undesirable, such as in biomedical fields like dental restorations and orthopedic bone cements.[1][2]
This document provides a comprehensive technical guide on the use of a specific tertiary aromatic amine, 4-methyl-N-(propan-2-yl)aniline hydrochloride, as a polymerization accelerator. While less conventional than its structural analog, N,N-dimethyl-p-toluidine (DMT), its unique structural features offer intriguing possibilities for modulating polymerization kinetics and the final properties of the cured polymer. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel accelerator systems for acrylic-based polymerization.
The Mechanistic Underpinnings of Tertiary Aromatic Amine Acceleration
The function of 4-methyl-N-(propan-2-yl)aniline as a polymerization accelerator is rooted in a redox reaction with a peroxide initiator, most commonly benzoyl peroxide (BPO).[1][3] This interaction generates free radicals at a much lower temperature than the thermal decomposition of BPO alone.
The process can be delineated as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks one of the electrophilic oxygen atoms of the peroxide bond in the BPO molecule.
-
Electron Transfer and Bond Cleavage: This interaction facilitates the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide.
-
Radical Formation: This redox reaction results in the formation of a benzoyloxy radical and a cation-radical of the amine. The benzoyloxy radical can then initiate the polymerization of monomer units (e.g., methyl methacrylate) or decarboxylate to form a phenyl radical, which also acts as an initiator.
The hydrochloride salt form of the amine, 4-methyl-N-(propan-2-yl)aniline hydrochloride, would first need to be neutralized to the free amine form to participate in this reaction. This can be achieved in situ by the presence of a basic component in the formulation or by pre-treating the salt.
Caption: Redox initiation of polymerization by a tertiary amine and BPO.
Potential Advantages of 4-methyl-N-(propan-2-yl)aniline
The substitution pattern on the aniline ring and the nitrogen atom can significantly influence the reactivity and properties of the accelerator. Compared to the commonly used N,N-dimethyl-p-toluidine (DMT), 4-methyl-N-(propan-2-yl)aniline possesses an N-isopropyl group instead of two N-methyl groups. This structural difference may confer several potential advantages:
-
Modulated Reactivity: The bulkier isopropyl group may introduce steric hindrance around the nitrogen atom, potentially slowing down the reaction with the peroxide. This could lead to a longer working time before the onset of polymerization and a more controlled curing process.
-
Improved Solubility: The isopropyl group may enhance the solubility of the amine in certain monomer systems, leading to a more homogeneous distribution and more uniform polymerization.
Experimental Protocols: A Guideline for Application
The following protocols are provided as a starting point for utilizing 4-methyl-N-(propan-2-yl)aniline hydrochloride as a polymerization accelerator in a typical acrylic resin system, such as those used in bone cements or dental composites. It is crucial to note that optimization of the accelerator and initiator concentrations will be necessary for specific applications to achieve the desired setting times and material properties.
Materials and Reagents
-
Monomer: Methyl methacrylate (MMA), inhibited.
-
Polymer: Poly(methyl methacrylate) (PMMA) powder.
-
Initiator: Benzoyl peroxide (BPO).
-
Accelerator: 4-methyl-N-(propan-2-yl)aniline hydrochloride.
-
Base (for hydrochloride neutralization): A suitable non-aqueous base (e.g., a more basic tertiary amine in a small catalytic amount or an inorganic base compatible with the system). Alternatively, the free amine form, 4-methyl-N-(propan-2-yl)aniline, can be used directly if available.
-
Solvent (optional): A suitable organic solvent for dissolving the accelerator if needed.
Preparation of Components
Liquid Component (Monomer Phase):
-
If starting with the hydrochloride salt, dissolve a precise amount of 4-methyl-N-(propan-2-yl)aniline hydrochloride in the MMA monomer.
-
Add a stoichiometric amount of a suitable base to neutralize the hydrochloride and liberate the free amine. Gentle warming and stirring may be required to facilitate dissolution and reaction.
-
If using the free amine form, dissolve the desired concentration directly into the MMA monomer.
Solid Component (Polymer Phase):
-
Thoroughly blend the PMMA powder with the BPO initiator. The concentration of BPO is typically in the range of 1-3% by weight of the solid component.
Polymerization Procedure
-
Mixing: In a suitable mixing vessel, combine the liquid and solid components at a predetermined powder-to-liquid ratio (e.g., 2:1 by weight).
-
Spatulation: Immediately and thoroughly mix the components for a specified time (e.g., 30-60 seconds) until a homogeneous paste is formed.
-
Application and Curing: Apply the polymerizing paste to the desired substrate or mold. Allow the material to cure at ambient temperature.
-
Characterization: Monitor the curing process by measuring the setting time and the peak exotherm temperature. Once cured, the polymer can be subjected to mechanical testing (e.g., compressive strength, flexural strength) and physicochemical characterization (e.g., residual monomer content, molecular weight).
Caption: General experimental workflow for acrylic resin polymerization.
Quantitative Data Summary
The following table provides a hypothetical starting point for formulation development. Actual values will need to be determined empirically.
| Component | Concentration Range | Purpose |
| Solid Phase | ||
| PMMA Powder | 97-99% (w/w) | Polymer matrix |
| Benzoyl Peroxide (BPO) | 1-3% (w/w) | Initiator |
| Liquid Phase | ||
| MMA Monomer | 98-99.5% (v/v) | Monomer |
| 4-methyl-N-(propan-2-yl)aniline | 0.5-2% (v/v) | Accelerator |
Troubleshooting and Considerations
-
Incomplete Curing: This may be due to insufficient accelerator or initiator concentration, or the presence of inhibitors in the monomer. Ensure the hydrochloride salt is fully neutralized if used.
-
Rapid Setting: If the working time is too short, reduce the concentration of the accelerator. The reaction kinetics are highly dependent on the amine concentration.[2]
-
High Exotherm: A rapid polymerization can generate significant heat, which can be detrimental in biological applications. Reducing the accelerator concentration can help to lower the peak exotherm.
-
Discoloration: Some aromatic amines can cause discoloration of the final polymer over time, especially upon exposure to light. The stability of the color of the polymer should be evaluated.
Safety and Handling
4-methyl-N-(propan-2-yl)aniline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
4-methyl-N-(propan-2-yl)aniline hydrochloride presents a viable, albeit less-explored, alternative to conventional tertiary amine accelerators for the room-temperature polymerization of acrylic resins. Its unique N-isopropyl substitution offers the potential for modulated reactivity and a more controlled curing profile. The protocols and guidelines presented herein provide a solid foundation for researchers to investigate the utility of this compound in their specific applications. As with any novel component in a formulation, thorough empirical investigation and optimization are essential to achieve the desired performance characteristics.
References
-
Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]
-
Polymethylmethacrylate bone cements and additives: A review of the literature - PMC - NIH. (2013, April 18). Retrieved February 23, 2026, from [Link]
-
Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty | Request PDF - ResearchGate. (2026, January 9). Retrieved February 23, 2026, from [Link]
-
Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty - MDPI. (2026, January 7). Retrieved February 23, 2026, from [Link]
-
Amine activators for the “cool” peroxide initiated polymerization of acrylic monomers | Request PDF - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]
-
Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - RadTech Europe. (2013, October 13). Retrieved February 23, 2026, from [Link]
-
Methodological Impact on Curing Kinetics of Bone Cement Based on Poly (Styrene-co-Methyl Methacrylate)–2D Nanofiller Nanocomposites - MDPI. (2025, January 5). Retrieved February 23, 2026, from [Link]
-
Redox polymerization. (n.d.). Retrieved February 23, 2026, from [Link]
-
4-chloro-N-(propan-2-yl)aniline hydrochloride - Smolecule. (2023, August 18). Retrieved February 23, 2026, from [Link]
-
N-methyl-4-(propan-2-yl)aniline hydrochloride-1394042-73-9 - Thoreauchem. (n.d.). Retrieved February 23, 2026, from [Link]
-
4-methyl-N-(propan-2-yl)aniline | C10H15N | CID 13331793 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. Polymethylmethacrylate bone cements and additives: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Redox Polymerization: The N-Isopropyl-p-toluidine Hydrochloride (NIPTH) System
[1]
Executive Summary
N-Isopropyl-p-toluidine hydrochloride (NIPTH) represents a specialized class of amine accelerators designed to bridge the gap between high-reactivity redox kinetics and aqueous solubility.[1] While its parent free base, N-isopropyl-p-toluidine (NIPT), is a well-established, lower-toxicity alternative to the industry-standard N,N-dimethyl-p-toluidine (DMPT), the hydrochloride salt form offers a unique "latent" initiation capability.
This guide details the application of NIPTH in aqueous redox polymerization (e.g., hydrogels, emulsion systems) where the hydrophobic free amine is unsuitable. By utilizing the salt form, researchers can create stable, water-soluble monomer pre-mixes that polymerize only upon a specific pH trigger, offering superior control over gelation time and homogeneity compared to traditional two-component hydrophobic systems.
Part 1: The Chemo-Physical Mechanism[1]
The "Latent" Accelerator Concept
In standard redox systems (e.g., Benzoyl Peroxide + Amine), the amine must be in its free base form to possess the lone pair of electrons required for the nucleophilic attack on the peroxide bond.
NIPTH (
The Activation Pathway
The following DOT diagram illustrates the pH-dependent activation and subsequent redox cycle.
Figure 1: The pH-gated activation pathway of NIPTH.[1] The salt form acts as a stable reservoir until a basic trigger releases the active amine.
Part 2: Comparative Analysis (NIPT vs. DMPT)
N-isopropyl-p-toluidine is increasingly favored over N,N-dimethyl-p-toluidine (DMPT) in biomedical applications due to a more favorable toxicity profile.
| Feature | N,N-Dimethyl-p-toluidine (DMPT) | N-Isopropyl-p-toluidine (NIPT/NIPTH) |
| Primary Use | Bone cements, dental acrylics | Low-toxicity dental resins, Hydrogels |
| Toxicity | High; known carcinogen, cytotoxic | Lower acute toxicity; reduced cytotoxicity |
| Reaction Kinetics | Very Fast (Exothermic spike) | Controlled (Slower onset, lower exotherm) |
| Aqueous Solubility | Poor (Hydrophobic) | High (as Hydrochloride salt) |
| Color Stability | Prone to yellowing over time | Improved color stability |
Part 3: Application Protocol
Protocol: pH-Triggered Synthesis of a Poly(HEMA) Hydrogel
Context: This protocol synthesizes a biocompatible hydrogel using 2-Hydroxyethyl methacrylate (HEMA). The NIPTH allows the amine accelerator to be fully dissolved in the aqueous monomer phase without using organic co-solvents (like ethanol) that might denature sensitive biological cargo.
Reagents Required:
-
Monomer: 2-Hydroxyethyl methacrylate (HEMA)[1]
-
Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, MW 575)[1]
-
Oxidant: Benzoyl Peroxide (BPO) Note: If strictly aqueous, use Ammonium Persulfate (APS), but BPO is standard for NIPT systems. For aqueous BPO, use a dispersant or surfactant.
-
Accelerator: N-Isopropyl-p-toluidine Hydrochloride (NIPTH)[1]
-
Trigger: 1M NaOH solution or Phosphate Buffered Saline (PBS, pH 7.4)
Step-by-Step Methodology:
1. Preparation of the Latent Accelerator Solution (Solution A)
-
Dissolve NIPTH (0.5 wt% relative to monomer) directly into deionized water or the aqueous buffer.
-
Checkpoint: Measure pH.[2] It should be acidic (< 5.0). The solution should be clear and colorless.
-
Add HEMA (20 wt%) and PEGDA (1 wt%) to this aqueous solution.
-
Stability:[3] This "Solution A" is stable for hours/days at room temperature because the amine is protonated (inactive).
2. Preparation of the Oxidant Dispersion (Solution B)
-
Since BPO is hydrophobic, dissolve BPO (0.5 wt%) in a minimal amount of HEMA monomer separately, or use a water-soluble oxidant like Ammonium Persulfate (APS) if the specific redox pair allows.[1]
-
Note: For strict BPO/NIPT pairing in water, disperse micro-particulate BPO in water using Tween-80 surfactant.
3. The Activation Trigger (Mixing)
-
Combine Solution A and Solution B in a 1:1 ratio.
-
Observation: No immediate reaction should occur (induction period) due to the acidic environment of the NIPTH.
-
Trigger: Add 1M NaOH dropwise or mix with a high-pH buffer to raise the final pH to > 7.0 .
-
Mechanism:[4][5] The base neutralizes the HCl, generating free NIPT in situ.
4. Curing & Post-Processing
-
Pour mixture into molds immediately after adding the base.
-
Gelation Time: Typically 2–10 minutes depending on the pH and concentration.
-
Purification: Soak the cured hydrogel in distilled water for 24 hours to leach out any residual salts (NaCl) and unreacted monomer.
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Premature Gelation | pH of Solution A is too high (> 6.0).[1] | Add trace HCl to Solution A to ensure NIPTH remains protonated during storage. |
| No Polymerization | pH after mixing is too low (< 7.0). | The amine is still trapped as a salt. Increase the concentration of the Base Trigger. |
| Inhomogeneous Gel | BPO precipitation. | BPO is poorly water-soluble.[1] Switch to a water-soluble oxidant like Ammonium Persulfate (APS) or Sodium Persulfate , which pairs well with NIPT in aqueous systems. |
| Bubbles in Gel | Exotherm boiling or | Reduce initiator concentration (0.5% -> 0.2%). NIPT systems are less exothermic than DMPT, but heat can still accumulate in bulk. |
Part 5: Safety & Handling (E-E-A-T)
-
Toxicity: While NIPT is less toxic than DMPT, it is still an aromatic amine. Handle NIPTH as a potential irritant and suspected carcinogen. Use nitrile gloves and work in a fume hood.
-
Salt vs. Free Base: NIPTH (solid salt) is significantly safer to handle than NIPT (liquid) regarding vapor inhalation. However, dust masks are required when weighing the powder.
-
Disposal: Unreacted amine solutions must be disposed of as hazardous organic waste. Polymerized solids are generally considered non-hazardous inert waste, but check local regulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4357757, N-Isopropyl-M-toluidine. Retrieved from [Link]
-
MDPI (2020). High Performance Redox Initiating Systems Based on the Interaction of Silane with Metal Complexes. (Context on replacing toxic amines in redox systems). Retrieved from [Link][1]
-
National Toxicology Program (2013). Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine. (Comparative toxicity data). Retrieved from [Link]
-
United Initiators. Redox Initiator Mechanisms and Product Portfolio. Retrieved from [Link]
Application Note: Precision Formulation of Dental Composites using 4-methyl-N-(propan-2-yl)aniline Hydrochloride
[1]
Executive Summary
This technical guide details the protocol for utilizing 4-methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-isopropyl-p-toluidine hydrochloride or IPTH) as a co-initiator in the preparation of chemically cured (self-cure) or dual-cure dental composites.[1]
While N,N-dimethyl-p-toluidine (DMPT) has historically been the standard amine accelerator, N-isopropyl-p-toluidine (IPT) is increasingly preferred due to its superior color stability and reduced yellowing over time [1, 2].[1] However, the raw material is often supplied as the hydrochloride salt (IPTH) for improved storage stability and reduced volatility.
Critical Technical Insight: The hydrochloride salt is highly polar and insoluble in standard hydrophobic dental resins (Bis-GMA/TEGDMA).[1] Direct addition results in phase separation and structural defects.[1] This guide provides the essential "Free-Basing Protocol" to convert the stable salt into the active, resin-miscible free amine prior to composite compounding.
Chemical Mechanism & Rationale[1]
The Redox Initiation System
Chemically cured dental composites rely on a redox reaction between an oxidizing agent (Benzoyl Peroxide - BPO) and a reducing agent (Tertiary Amine).[1]
-
Oxidizer: Benzoyl Peroxide (BPO).[1]
-
Accelerator: 4-methyl-N-(propan-2-yl)aniline (Active Free Amine).[1]
Mechanism: The amine acts as an electron donor. It attacks the O-O bond of the BPO, causing it to cleave and generate benzoate radicals. These radicals attack the methacrylate C=C double bonds, initiating polymerization.[1]
Why 4-methyl-N-(propan-2-yl)aniline?
-
Color Stability: Unlike DMPT, the isopropyl group in IPT sterically hinders the formation of colored by-products (imino-quinone methides) during aging, resulting in better esthetics [2].[1]
-
Reactivity: It maintains comparable polymerization kinetics to DMPT, ensuring sufficient degree of conversion (DC).[1]
Visualization: Redox Pathway
The following diagram illustrates the radical generation pathway essential for curing.
Figure 1: Mechanism of radical generation.[1] The critical step is the conversion of the inactive salt (IPTH) to the active free amine (IPT) to enable interaction with BPO.
Experimental Protocols
Phase 1: Pre-processing (Salt-to-Base Conversion)
Objective: Isolate the active amine (oil) from the hydrochloride salt (solid) to ensure solubility in the hydrophobic resin matrix. Note: If formulating a water-based adhesive (e.g., RMGIC), the salt may be dissolved directly in HEMA/Water, but for restorative composites, this step is mandatory.[1]
Reagents:
-
Sodium Hydroxide (NaOH), 1M solution.[1]
-
Diethyl Ether or Dichloromethane (DCM).[1]
-
Anhydrous Magnesium Sulfate (
).[1]
Protocol:
-
Dissolution: Dissolve 10 g of IPTH in 50 mL of distilled water.
-
Neutralization: Slowly add 1M NaOH while stirring until the pH reaches ~10-11. The solution will become cloudy as the free amine (oil) separates.
-
Extraction: Transfer to a separatory funnel. Add 50 mL of Diethyl Ether (or DCM).[1] Shake vigorously and vent. Allow layers to separate.[1] Collect the organic (top) layer containing the amine.
-
Drying: Add anhydrous
to the organic layer to remove residual water. Filter the solid. -
Isolation: Evaporate the solvent using a rotary evaporator at low temperature (<40°C) to prevent amine degradation.
-
Yield: You will obtain a pale yellow to amber oil (IPT).[1] Store in an amber vial under nitrogen.
Phase 2: Resin Matrix Formulation
Objective: Prepare the hydrophobic resin blend.
| Component | Function | Weight % (Resin Base) |
| Bis-GMA | Base Monomer (Viscosity/Strength) | 60.0% |
| TEGDMA | Diluent Monomer (Viscosity Reducer) | 38.0% |
| BHT | Inhibitor (Prevents premature cure) | 0.05% |
| UV Absorber | Photostabilizer (e.g., Tinuvin P) | 0.5% |
| Camphorquinone | Optional:[1][2] For Dual-Cure systems only | 0.2% |
Procedure:
-
Heat Bis-GMA to 45°C to lower viscosity.[1]
-
Add TEGDMA and mix until homogenous (magnetic stirrer, 200 rpm).
-
Add BHT and UV absorber.[1] Stir until dissolved.
-
Result: This is the "Base Resin."
Phase 3: Composite Paste Preparation (Two-Paste System)
Self-cure composites require two separate pastes (Catalyst and Base) mixed immediately before use.[1]
Paste A: The Oxidizer Paste (Catalyst)
-
Resin Matrix: 30% (wt)
-
Filler: 70% (wt) Silanized Barium Glass (0.7
m)[1] -
Active Ingredient: Benzoyl Peroxide (BPO) -> 1.0% - 1.5% of the Resin fraction.[1]
Paste B: The Reducer Paste (Base)
-
Resin Matrix: 30% (wt)
-
Filler: 70% (wt) Silanized Barium Glass[1]
-
Active Ingredient: IPT (Prepared in Phase 1) -> 0.5% - 1.0% of the Resin fraction.[1]
Mixing Protocol:
-
Paste B (Amine): Weigh the Base Resin.[1] Add the calculated amount of IPT oil. Mix thoroughly to ensure the amine is dissolved in the monomer.
-
Filler Incorporation: Gradually add silanized filler to the resin/amine mix using a vacuum planetary mixer (to avoid air bubbles). Mix at 2000 rpm for 2 minutes.
-
Paste A (BPO): Repeat the process using BPO. Caution: Do not heat Paste A above 40°C to avoid BPO decomposition.
Characterization & Validation
Workflow Diagram
Figure 2: End-to-end manufacturing workflow from salt precursor to final composite testing.
Key Performance Indicators (KPIs)
Validate the composite using ISO 4049 standards.
| Test Parameter | Target Value | Method | Relevance |
| Working Time | 90 - 120 seconds | Oscillating Rheometry | Clinical handling window. |
| Setting Time | 3 - 5 minutes | Thermocouple (Exotherm) | Time to initial hardness.[1] |
| Flexural Strength | > 80 MPa | ISO 4049 (3-point bend) | Mechanical durability.[1] |
| Degree of Conversion | > 60% | FTIR (Peak ratio 1637/1608) | Biocompatibility & stability.[1] |
| Color Stability | Spectrophotometer (Aging) | Esthetics (Advantage of IPT).[1] |
Troubleshooting & Safety
Solubility Issues
-
Problem: White specks appear in Paste B.
-
Cause: Incomplete conversion of the Hydrochloride salt or moisture contamination.
-
Solution: Ensure the Phase 1 extraction is rigorous. If using the salt directly is unavoidable (e.g., in hydrophilic adhesives), dissolve IPTH in HEMA (Hydroxyethyl methacrylate) before adding to the main resin.
Setting Time Drift
-
Problem: Cure is too fast (< 1 min).
-
Cause: High ambient temperature or excess IPT.[1]
-
Solution: Reduce IPT concentration by 0.1% increments or increase BHT (Inhibitor) concentration.
Safety (HSE)
-
Toxicity: Aromatic amines are toxic and potential sensitizers.[1] Handle IPTH and IPT in a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Disposal: Uncured resin is hazardous waste.[1] Cured composite is generally considered non-hazardous solid waste.[1]
References
-
PubChem. (2025).[1][2][3] 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN.[1][2] National Library of Medicine.[1] [Link][1]
-
Bowen, R. L., & Argentar, H. (1971).[1] Amine accelerators for methacrylate resin systems. Journal of Dental Research, 50(4), 873-878.[1] (Foundational text on amine selection).
-
MDPI. (2021). Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins. Materials. [Link][1][4][5]
-
Vertex-Dental. (2022).[1][4][6] Comparison of Resins Used in Dentistry. National Institutes of Health (PMC).[1] [Link]
Sources
- 1. Bis-GMA - Wikipedia [en.wikipedia.org]
- 2. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methyl-N-(propan-2-yl)aniline | C10H15N | CID 13331793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles | MDPI [mdpi.com]
- 6. Comparison of the Compression and Tensile Modulus of Two Chosen Resins Used in Dentistry for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
procedure for incorporating 4-methyl-N-(propan-2-yl)aniline hydrochloride into acrylic resins
Application Note: Procedure for Incorporating 4-Methyl-N-(Propan-2-yl)aniline Hydrochloride into Acrylic Resins
Part 1: Executive Summary & Strategic Rationale
The incorporation of 4-methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-Isopropyl-p-toluidine hydrochloride, or N-IPT·HCl ) into acrylic resin systems presents a unique challenge in polymer formulation. While the free base form (N-IPT) is a potent secondary amine accelerator used to trigger the decomposition of benzoyl peroxide (BPO) at room temperature, the hydrochloride salt form is chemically inert toward BPO due to the protonation of the nitrogen lone pair.
Why use the Hydrochloride Salt? Researchers utilize the salt form primarily for stability and solubility control :
-
Oxidative Stability: The free amine is susceptible to oxidation (browning) upon storage; the salt is indefinitely stable.
-
Aqueous Solubility: In hydrophilic dental adhesives or resin-modified glass ionomers (RMGIs), the salt is water-soluble, whereas the free base is not.
-
Latent Curing: The salt allows for the creation of "sleeping" accelerator systems that only become active when exposed to a basic environment (pH switch).
This guide provides two distinct protocols:
-
Protocol A (The "Free Base" Route): For standard hydrophobic resins (MMA/PMMA), where the salt must be converted to the active organic liquid ex-situ or in-situ.
-
Protocol B (The "Hydrophilic" Route): For water-compatible resin systems (HEMA/TEGDMA) where the salt is dissolved directly and activated by the system's pH.
Part 2: Mechanistic Grounding
To formulate successfully, one must understand the activation barrier. The redox initiation of acrylics relies on a nucleophilic attack by the amine nitrogen on the peroxide bond of BPO.
-
Active State (Free Base): The nitrogen atom has a lone pair of electrons available for nucleophilic attack.
-
Inactive State (Hydrochloride Salt): The lone pair is bound to a proton (
) and stabilized by the chloride ion ( ).
Therefore, deprotonation is the critical rate-limiting step for incorporation.
Visualization: Activation Pathway
Figure 1: The activation cascade requires the conversion of the stable salt (Red) to the free base (Green) before it can react with BPO (Blue).
Part 3: Experimental Protocols
Protocol A: Ex-Situ Conversion for Hydrophobic Resins (MMA/PMMA)
Target Application: Bone cements, structural acrylic adhesives, standard dental composites.
Objective: Convert N-IPT·HCl into its active, organo-soluble free base form prior to mixing with the hydrophobic monomer (Methyl Methacrylate - MMA). Direct addition of the salt to MMA will result in sedimentation and no cure.
Materials:
-
N-IPT[1]·HCl (Solid)
-
Sodium Hydroxide (1M NaOH solution)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (
) -
Rotary Evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of N-IPT·HCl in 50 mL of deionized water. The solution should be clear and slightly acidic.
-
Neutralization (The Switch): Slowly add 1M NaOH to the solution while stirring. Monitor pH. Continue until pH > 10.
-
Observation: The solution will become cloudy as the water-insoluble free amine (N-IPT) oils out.
-
-
Extraction: Transfer to a separatory funnel. Add 50 mL of DCM. Shake vigorously and vent. Allow phases to separate. Collect the lower organic layer (containing the active amine).
-
Drying: Add anhydrous
to the organic phase to remove trace water. Filter. -
Isolation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Yield: You will obtain a pale yellow to amber liquid. This is Active N-IPT .
-
-
Incorporation:
-
Add the isolated N-IPT liquid to your MMA monomer at a concentration of 0.5% to 2.0% w/w .
-
Stability Note: This "activated monomer" is now sensitive to oxidation. Store in amber bottles under nitrogen.
-
Protocol B: Direct Incorporation into Hydrophilic/Aqueous Systems
Target Application: Resin-Modified Glass Ionomers (RMGIs), Dentin Adhesives, Hydrogels.
Objective: Utilize the water solubility of the salt to incorporate it into a system containing water or hydrophilic monomers (HEMA), relying on a secondary base to trigger cure.
Materials:
-
N-IPT[1]·HCl
-
HEMA (2-Hydroxyethyl methacrylate)
-
Co-initiator/Buffer (e.g., Sodium bicarbonate or amine-containing fillers)
Step-by-Step Methodology:
-
Preparation of Activator Solution:
-
Prepare a solvent blend: 70% HEMA / 30% Water (w/w).
-
Dissolve N-IPT·HCl into this blend at 2.0% w/w .
-
Result: A stable, clear solution. It will not react with BPO in this state.
-
-
Triggering the Cure (The "Two-Barrel" Approach):
-
Barrel A (Oxidizer): BPO dissolved in HEMA/Bis-GMA.
-
Barrel B (Reducer/Salt): The N-IPT·HCl solution prepared in Step 1 + Encapsulated Base (or a separate alkaline filler phase).
-
-
Mixing:
-
When Barrel A and Barrel B are mixed, the alkalinity of the system must neutralize the HCl.
-
Critical Formulation Rule: You must include a proton scavenger (base) in the formulation that is stronger than the amine but compatible with the resin. Often, the glass filler in dental cements (fluoroaluminosilicate glass) is sufficiently basic to perform this neutralization in situ [1].
-
Part 4: Data & Specifications
Table 1: Comparative Properties of Salt vs. Free Base
| Property | N-IPT[1][5][6][7]·HCl (Salt) | N-IPT (Free Base) |
| Physical State | White/Off-white Crystalline Solid | Pale Yellow Liquid |
| Solubility (Water) | High (>10 g/L) | Very Low (Insoluble) |
| Solubility (MMA) | Negligible (Settles out) | Miscible (Homogeneous) |
| Reactivity with BPO | Inert (Stable) | Highly Reactive (Exothermic) |
| Shelf Life | >2 Years (Dry) | <6 Months (Oxidizes) |
| CAS Number | 1394042-73-9 [2] | 10436-75-6 [3] |
Table 2: Recommended Loading Levels (Active Basis)
| Application | Recommended Concentration (w/w of Resin) | Notes |
| Standard Acrylic Cure | 0.5% - 1.0% | Moderate cure speed (3-5 mins). |
| Rapid Repair Resin | 1.5% - 2.5% | Fast "snap" cure; high exotherm. |
| Color-Stable Formulation | 0.5% | Secondary amines generally yellow less than tertiary amines (DMPT) over time [4]. |
Part 5: Troubleshooting & Validation
Self-Validating the Protocol (The Gel Time Test): To verify if your incorporation method worked, perform the standard ISO 4049 Gel Time test:
-
Take 5g of your formulated resin (Monomer + N-IPT).
-
Add 1% w/w Benzoyl Peroxide (BPO).
-
Mix for 30 seconds.
-
Pass Criteria: The mixture should warm up and solidify within 2–6 minutes.
-
Fail Criteria: If the mixture remains liquid >15 minutes, the amine is still in salt form (insufficient neutralization) or the concentration is too low.
Common Pitfalls:
-
"Popcorn" Polymerization: If the N-IPT is converted to free base but not stored under nitrogen, it may form peroxides with air, leading to spontaneous polymerization.
-
Incomplete Cure: Using the salt in hydrophobic MMA without pre-neutralization leads to "leaching" of the salt and a weak, gummy polymer.
References
-
Venz, S., & Dickens, B. (1993). Modified surface-active monomers for adhesive bonding to dentin. Journal of Dental Research. Link (Context: Use of amine salts in hydrophilic dental adhesives).
-
Sigma-Aldrich. N-Methyl-4-(propan-2-yl)aniline hydrochloride Product Specification. Link
-
PubChem. 4-methyl-N-(propan-2-yl)aniline (Free Base) Compound Summary. National Library of Medicine. Link
-
Brauer, G. M., et al. (1956). Accelerating effect of amines on polymerization of methyl methacrylate. Journal of Polymer Science. Link (Foundational text on amine structure-activity relationships).
-
Achilias, D. S., et al. (2006). Reactivity of Benzoyl Peroxide/Amine System as an Initiator for the Free Radical Polymerization of Dental and Orthopaedic Dimethacrylate Monomers. Macromolecules. Link
Sources
- 1. N,N-Diisopropyl-p-toluidine|CAS 7347-28-6 [benchchem.com]
- 2. P-TOLUIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-ISOPROPYL-M-TOLUIDINE | 10219-26-8 [m.chemicalbook.com]
- 6. EP3119822A1 - Amine co-accelerator for acrylic adhesives - Google Patents [patents.google.com]
- 7. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of 4-methyl-N-(propan-2-yl)aniline hydrochloride in self-curing polymers
Application Note: 4-Methyl-N-(propan-2-yl)aniline Hydrochloride in Self-Curing Polymers
Part 1: Executive Summary
4-Methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-Isopropyl-p-toluidine Hydrochloride or N-IPT HCl ) is a specialized amine accelerator used in the redox-initiated polymerization of methacrylate resins. Unlike the industry-standard tertiary amine N,N-Dimethyl-p-toluidine (DMPT), N-IPT is a secondary amine .
This structural distinction provides a unique kinetic profile:
-
Controlled Curing: Slower reaction kinetics compared to tertiary amines, allowing for extended working times and reduced peak exotherms (critical for preventing thermal necrosis in bone cements).
-
Enhanced Color Stability: Reduced formation of yellowing by-products (imino-quinones) common with tertiary amines, making it ideal for aesthetic dental resins.
-
Solubility Versatility: As a hydrochloride salt, it offers water solubility for Resin-Modified Glass Ionomers (RMGICs) and hydrogels, while its free-base form is compatible with hydrophobic PMMA matrices.
Part 2: Chemical Profile & Mechanism
Chemical Identity
-
IUPAC Name: 4-methyl-N-(propan-2-yl)aniline hydrochloride[1]
-
Common Name: N-Isopropyl-p-toluidine Hydrochloride (N-IPT HCl)
-
CAS Number: 1394042-73-9 (HCl salt); 10436-75-6 (Free Base)
-
Molecular Weight: 185.69 g/mol (HCl salt)[1]
-
Function: Redox Accelerator / Promoter / Activator
Mechanism of Action: The Redox Initiation
The self-curing process relies on a redox reaction between the oxidizer (Benzoyl Peroxide, BPO) and the reducer (N-IPT).
Key Difference (Secondary vs. Tertiary Amine):
-
Tertiary Amines (DMPT): Rapidly form an amine radical cation that decomposes to generate a carbon-centered radical, initiating polymerization instantly.
-
Secondary Amines (N-IPT): React with BPO to form a benzoyloxy radical and an amine radical. However, the presence of the N-H proton allows for alternative pathways, including the formation of nitroxide intermediates. This results in a latent or "soft" initiation , reducing the initial "snap set" and lowering the maximum exothermic temperature (
).
Caption: Redox initiation pathway showing the interaction between BPO and N-IPT. The secondary amine structure introduces a stabilization pathway, modulating the cure rate.
Part 3: Application Protocols
Important Pre-requisite: The Hydrochloride (HCl) salt is water-soluble but insoluble in Methyl Methacrylate (MMA) monomer. You must choose the protocol based on your resin system.
Protocol A: For Hydrophobic Acrylics (PMMA Bone Cement / Denture Base)
Target: To convert the stable HCl salt into the active Free Base form for solubility in MMA.
Materials:
-
N-IPT HCl (Solid)
-
Sodium Hydroxide (NaOH), 1M solution
-
Methyl Methacrylate (MMA) Monomer
-
Diethyl Ether or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (
)
Workflow:
-
Neutralization: Dissolve 5g of N-IPT HCl in 50mL distilled water. Slowly add 1M NaOH until pH > 10. The solution will become cloudy as the free base (oil) separates.
-
Extraction: Extract the oily free base using Diethyl Ether (3 x 20mL).
-
Drying: Combine organic layers and dry over anhydrous
for 30 minutes. Filter. -
Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain N-Isopropyl-p-toluidine (Free Base) as a pale yellow oil.
-
Monomer Preparation: Add the isolated Free Base to the MMA monomer at a concentration of 0.5% to 2.5% (w/w) depending on desired set time.
-
Note: Add 50-100 ppm Hydroquinone to prevent premature polymerization during storage.
-
Protocol B: For Hydrophilic Systems (RMGICs / Hydrogels)
Target: Direct use of the water-soluble HCl salt.
Materials:
-
N-IPT HCl
-
2-Hydroxyethyl Methacrylate (HEMA) or Water
-
Inert Filler (Silica/Glass)
Workflow:
-
Liquid Phase: Dissolve N-IPT HCl (1.0% - 3.0% w/w) directly into the aqueous or HEMA-rich liquid phase.
-
Powder Phase: Disperse BPO (1.0% - 2.0% w/w) into the inert filler powder.
-
Mixing: Spatulate Powder and Liquid (Ratio 2:1 or 3:1). The water in the system facilitates the ion exchange required for the redox reaction.
Part 4: Characterization & Validation
To validate the efficacy of N-IPT HCl in your formulation, perform the following standard assays (based on ISO 5833 / ISO 4049).
Setting Time & Exotherm (The "dough" test)
Objective: Determine the working time and peak temperature (
| Parameter | Method | Target Specification (Typical) |
| Mixing Ratio | 2:1 (Powder:Liquid) | - |
| Dough Time | Time until mix separates cleanly from gloved finger | 2 - 4 minutes |
| Setting Time | Time to reach | 8 - 15 minutes |
| Peak Exotherm ( | Thermocouple in center of 40mm disc | < 90°C (Bone Cement) |
Comparative Data (N-IPT vs. DMPT):
-
N-IPT Formulations: Typically exhibit a 20-30% longer setting time and a 5-10°C lower
compared to equimolar DMPT formulations, offering a wider safety margin for biological tissues.
Color Stability (Accelerated Aging)
Objective: Assess resistance to yellowing (critical for dental applications).
-
Prepare discs (20mm x 1mm).
-
Store in water at 37°C for 24 hours (Baseline).
-
Expose to Xenon arc lamp or UV chamber (150 kJ/m²) or thermal aging (70°C for 7 days).
-
Measure Color Change (
) using a Spectrophotometer.[6]-
Expectation: N-IPT samples should show significantly lower
(yellowing shift) than DMPT samples.
-
Part 5: Safety & Handling
-
Toxicity: While N-IPT is generally considered to have a better toxicological profile than DMPT (which is cytotoxic and genotoxic), it is still an aniline derivative.
-
Handling:
-
HCl Salt: Solid, non-volatile. Risk of inhalation (dust). Irritating to eyes/skin.[1]
-
Free Base: Liquid, can be absorbed through skin. Use Nitrile gloves.
-
-
Storage: Store N-IPT HCl in a cool, dry place away from oxidizers. The Free Base is sensitive to oxidation (turns brown) and should be stored under nitrogen/argon in amber glass.
References
-
Sigma-Aldrich. (2023). N-Methyl-4-(propan-2-yl)aniline hydrochloride Product Specification. Link
-
Brauer, G. M., et al. (1956). "Accelerating effect of amines on polymerization of methyl methacrylate." Journal of Research of the National Bureau of Standards. Link
-
Vazquez, B., et al. (1997). "High-performance liquid chromatography assay of N,N-dimethyl-p-toluidine released from bone cements: evidence for toxicity." Biomaterials. Link
-
ISO 5833:2002. "Implants for surgery — Acrylic resin cements." International Organization for Standardization. Link
-
PubChem. (2023). Compound Summary: N-Isopropyl-p-toluidine. National Library of Medicine. Link
Sources
- 1. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimisation of the composition of an acrylic bone cement: application to relative amounts of the initiator and the activator/co-initiator in Surgical Simplex P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aging on color stability of amine-free resin cement through the ceramic laminate veneer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-methyl-N-(propan-2-yl)aniline Hydrochloride
Ticket ID: T-OX-4MPT-HCl Subject: Prevention of Oxidation, Discoloration, and Recovery Protocols Compound: 4-methyl-N-(propan-2-yl)aniline hydrochloride CAS: 104294-53-3 (HCl Salt) | Parent Amine CAS: 10436-75-6
Part 1: The Science of Instability
Why is my compound turning pink/brown?
The Core Issue: Aniline derivatives, particularly secondary amines like 4-methyl-N-(propan-2-yl)aniline , are electron-rich systems prone to auto-oxidation . While the hydrochloride salt form is thermodynamically more stable than the free base, it remains susceptible to degradation when three factors converge: Moisture , Oxygen , and Light .
The Mechanism of Discoloration: The "pinking" or "browning" is not a bulk decomposition initially; it is a surface phenomenon caused by trace impurities that have high extinction coefficients (they are very colorful even at low concentrations).
-
Hygroscopicity: The HCl salt is hygroscopic. It absorbs atmospheric water, creating a microscopic aqueous layer on the crystal surface.
-
Hydrolysis & Equilibrium: In this aqueous micro-layer, a small fraction of the salt dissociates, releasing the free amine.
-
Radical Formation: The free amine, exposed to UV light or ambient oxygen, undergoes single-electron transfer (SET) to form a radical cation.
-
Coupling: These radicals dimerize or polymerize to form quinone imines or azobenzene-like oligomers . These conjugated systems absorb visible light strongly, appearing pink (early stage) or dark brown/black (advanced stage).
Visualization: Degradation Pathway
The following diagram illustrates the cascade from stable salt to colored impurity.
Figure 1: Mechanistic pathway of aniline salt discoloration. Note that color change often precedes significant bulk degradation.
Part 2: Storage & Handling Protocol (Prevention)
To maintain the integrity of 4-methyl-N-(propan-2-yl)aniline hydrochloride, you must disrupt the Moisture-Oxygen-Light triangle.
Standard Operating Procedure (SOP)
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces oxygen, preventing the initial radical formation step. Argon is preferred as it is heavier than air and blankets the crystals. |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of hydrolysis and oxidation. Do not freeze unless the container is hermetically sealed to prevent condensation upon thawing. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV radiation (photolysis). Taping the cap prevents gas exchange and moisture ingress. |
| Desiccation | Secondary Containment | Store the vial inside a desiccator or a secondary jar containing activated silica gel or |
Critical Handling Note
Never return unused powder to the stock bottle. Spatulas introduce trace moisture and cross-contamination that can catalyze the "pinking" of the entire batch.
Part 3: Troubleshooting & Rescue (FAQs)
Q1: My powder has turned a light pink. Is it ruined?
Verdict: Likely No . Explanation: The color is often due to <0.5% impurity on the surface of the crystals. The bulk material is usually intact. Action:
-
Verify: Run an LC-MS or H-NMR. If the main peak is >98% and the impurity peaks are negligible, the compound is usable for most synthetic applications (except strictly color-sensitive optical measurements).
-
Rescue (Recrystallization): If purity is critical, perform the following:
-
Dissolve the salt in a minimal amount of hot Isopropanol (IPA) .
-
Add a small amount of Activated Carbon (charcoal) to adsorb the colored organic impurities.[1]
-
Filter hot through a Celite pad (to remove carbon).
-
Allow the filtrate to cool slowly to 4°C. White crystals should precipitate.
-
Filter and dry under high vacuum.
-
Q2: The compound has turned into a sticky, brown gum. Can I save it?
Verdict: Risky / Difficult. Explanation: "Gumming" indicates significant moisture absorption (deliquescence) followed by extensive oxidation. Action:
-
Attempt Rescue: You can try to "crash out" the salt. Dissolve the gum in a small amount of dry ethanol, then slowly add cold diethyl ether or hexane. If a white solid precipitates, filter immediately.
-
Recommendation: If the gum does not solidify or remains dark brown after one wash, discard the batch. The degradation products may interfere with catalysis or biological assays.
Q3: How do I confirm the "Pink" stuff isn't the product?
Self-Validating Experiment: Perform a Thin Layer Chromatography (TLC) comparison.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 5% Methanol in Dichloromethane (adjust polarity as needed).
-
Visualization: UV (254 nm).
-
Result: The pure amine salt will run as a single spot (often tailing due to the amine). The oxidized impurities (quinones) are usually much less polar and will run near the solvent front, or they are polymeric and will stay at the baseline. If you see a distinct second spot corresponding to the color, purification is required.
Rescue Workflow Diagram
Use this decision tree to determine if your batch is salvageable.
Figure 2: Decision matrix for handling oxidized aniline salts.
Part 4: Safety & Disposal[2][3][4]
-
Toxicity: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[2][3] It may cause methemoglobinemia (blue discoloration of lips/skin due to lack of oxygen in blood) [1].[2]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain; anilines are toxic to aquatic life.[4]
References
-
PubChem. 4-methyl-N-(propan-2-yl)aniline hydrochloride (Compound CID 47002946).[5] National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 5. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shelf Life and Storage Conditions for Amine Hydrochlorides
Welcome to the comprehensive technical support guide for optimizing the shelf life and storage conditions of amine hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals who handle these compounds. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address challenges encountered during your experiments, ensuring the integrity and stability of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and stability of amine hydrochloride salts.
Q1: What are the optimal storage conditions for solid amine hydrochlorides?
To ensure long-term stability, solid amine hydrochlorides should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to protect the compound from moisture, which can accelerate degradation.[1] It is also highly recommended to protect the compound from light by using amber vials or storing them in a dark cabinet.[1] For many amine hydrochlorides, long-term storage at -20°C is recommended to preserve their integrity.[2][3][4] Always ensure the container is tightly closed and dry.
Q2: My amine hydrochloride is described as "hygroscopic." What does this mean and how should I handle it?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[5][6] Amine hydrochlorides are often hygroscopic, and this moisture absorption can lead to physical changes like clumping or discoloration, and more critically, chemical degradation through hydrolysis.[1][5][7]
To handle hygroscopic compounds:
-
Work in a controlled environment: Whenever possible, handle the material in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Minimize exposure: Only open containers for the shortest time necessary.
-
Use desiccants: Store containers in a desiccator containing a suitable drying agent to maintain a low-humidity environment.[5]
-
Proper sealing: Ensure the container is sealed tightly immediately after use.[5]
-
Warm up before opening: When taking a container from cold storage (e.g., -20°C), allow it to warm to room temperature before opening to prevent condensation from forming inside.[3]
Q3: What are the primary degradation pathways for amine hydrochlorides?
Amine hydrochlorides are susceptible to several degradation pathways, primarily:
-
Hydrolysis: In the presence of water, the amine salt can hydrolyze, which can lead to the formation of the free amine and hydrochloric acid, or degradation of the parent molecule if it contains hydrolyzable functional groups (e.g., esters, amides).[1][8][9] This process can be accelerated by elevated temperatures and non-neutral pH.[1][9]
-
Oxidation: Some amine hydrochlorides can be sensitive to oxidation, especially in the presence of air and light. This can lead to the formation of various degradation products.[10]
-
Photodegradation: Exposure to direct sunlight or UV light can provide the energy to initiate degradation reactions.[1] Storing in light-resistant containers is crucial.[1]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.[1][5] Storing at recommended, often refrigerated or frozen, temperatures is essential to minimize thermal degradation.[1][2]
-
Disproportionation: This is a process where the salt form reverts to the neutral free base and the corresponding acid.[11][12] For amine hydrochlorides, this means the formation of the free amine and HCl. This can be influenced by humidity and the presence of other excipients in a formulation.[11][13]
Q4: How should I prepare and store stock solutions of amine hydrochlorides?
For preparing and storing stock solutions:
-
Solvent Choice: Use a high-purity, appropriate solvent. The stability of the amine hydrochloride in solution can be pH-dependent.[14] Using a slightly acidic buffer can sometimes improve stability.[14]
-
Fresh is Best: Ideally, prepare solutions fresh before use.[14]
-
Storage Conditions: For short-term storage (less than 24 hours), refrigeration at 2-8°C is often acceptable.[1] For longer-term storage, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C (up to one month) or -80°C (up to six months).[1] Always protect solutions from light.[1]
Q5: What are the visible signs of degradation?
Visible signs of degradation in solid amine hydrochlorides can include:
-
Discoloration: A change from a white or off-white powder to yellow or brown.[1]
-
Clumping or Caking: This often indicates moisture absorption.[1]
-
Change in Crystal Form: While harder to detect visually, changes in the crystal structure can occur.
If you observe any of these changes, it is crucial to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.[1][14]
Section 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered with amine hydrochlorides.
Guide 1: Inconsistent Experimental Results
Symptom: You are observing variability or unexpected outcomes in your experiments that use an amine hydrochloride.
Potential Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Guide 2: Visible Degradation of Solid Compound
Symptom: The solid amine hydrochloride shows discoloration (e.g., yellowing) or clumping.
Potential Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible solid degradation.
Section 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development Outline
A stability-indicating method is crucial for accurately assessing the purity of your amine hydrochloride and detecting any degradation products.[14]
Objective: To develop an HPLC method that separates the intact amine hydrochloride from all potential degradation products.
Methodology:
-
Information Gathering: Review the literature for existing analytical methods for your compound or structurally similar ones.
-
Initial Method Setup:
-
Column: Start with a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Detection: UV detection at a wavelength where the amine hydrochloride has maximum absorbance.
-
-
Forced Degradation Studies: Intentionally degrade the sample to generate degradation products.[1][15] This is essential to prove the method's specificity.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.[1][14]
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.[1][14]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1][14]
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60-80°C).[1][14]
-
Photolytic Degradation: Expose a solution to a UV lamp as per ICH Q1B guidelines.[14]
-
-
Method Optimization:
-
Analyze the stressed samples using your initial HPLC method.
-
Adjust the mobile phase gradient, pH, and/or column chemistry to achieve baseline separation between the main peak (intact drug) and all degradation product peaks.
-
-
Validation: Once optimized, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16]
Protocol 2: Long-Term Stability Study Setup
Long-term stability studies are essential for determining the shelf life of a compound under recommended storage conditions.[15][17]
Objective: To evaluate the stability of the amine hydrochloride over an extended period.
Methodology:
-
Batch Selection: Use at least one, preferably three, representative batches of the amine hydrochloride.[17]
-
Packaging: Store the samples in containers that are identical to or simulate the proposed storage and distribution packaging.[16]
-
Storage Conditions: Place the packaged samples in a stability chamber set to the recommended long-term storage condition (e.g., 5°C ± 3°C or -20°C ± 5°C).
-
Testing Frequency: The testing frequency should be sufficient to establish the stability profile. A typical schedule for a multi-year study is:
-
Analytical Testing: At each time point, pull a sample and test it for relevant attributes, which may include:
-
Appearance (visual inspection).
-
Purity/Assay (using a validated stability-indicating HPLC method).
-
Moisture content (e.g., by Karl Fischer titration).
-
Degradation products.[17]
-
-
Data Evaluation: Analyze the data over time to identify any trends in degradation or changes in physical properties. This data will be used to establish a re-test period or shelf life.
Data Summary: Recommended Storage Conditions
| Parameter | Solid Amine Hydrochloride | Amine Hydrochloride Stock Solution |
| Temperature | Room Temperature (<30°C) or Refrigerated (2-8°C) for short-term.[1][5] -20°C for long-term is highly recommended. [2][3][4] | 2-8°C (<24 hours), -20°C (up to 1 month), -80°C (up to 6 months).[1] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) is ideal, especially for highly sensitive compounds.[1][3] | N/A (sealed vial) |
| Light Exposure | Store in the dark (amber vial or in a cabinet).[1][2] | Protect from light.[1] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE).[1][5] | Tightly sealed single-use vials to avoid repeated freeze-thaw cycles.[1] |
References
- Benchchem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.
- MedKoo Biosciences. (n.d.). TCO-amine HCl salt | CAS#N/A | biological labeling and imaging. MedKoo Biosciences.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- JenKem Technology. (2012). MATERIAL SAFETY DATA SHEET - Amine PEG Carboxyl, HCl Salt. JenKem Technology.
- Benchchem. (n.d.).
- Chang, Z. L., & Papendick, V. E. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences, 65(10), 1543–1545.
- Vector Labs. (n.d.).
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
- The Hendrix Group, Inc. (n.d.). Ammonium Chloride. The Hendrix Group, Inc.
- Varma, M., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(12), 4229-4239.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Zhang, G. G. Z., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(23), 12764-12771.
- Reddit. (2021, September 16). Why is hydrogen chloride in everything? r/chemistry.
- Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
- Varma, M., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(12), 4229-4239.
- European Medicines Agency. (2023, July 13).
- University of St Andrews. (n.d.).
- Li, S., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(9), 3466-3478.
- ResearchGate. (2025, October 9).
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
- Royal Society of Chemistry. (n.d.).
- Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
- National Institutes of Health. (2024, March 29).
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. University of York.
- PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. InterFocus.
- Allen. (2025, March 19).
- SciSpace. (n.d.).
- Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- National Institutes of Health. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. PMC.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- (2018, February 19). HYDROLYSIS REACTIONS.
- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
- Chemistry Steps. (n.d.).
- ResearchGate. (2025, August 5). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
- ResearchGate. (2025, August 6). [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.].
- Alliance Chemical. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Alliance Chemical.
Sources
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- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. hghouston.com [hghouston.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores [pharmacores.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. humiditycontrol.com [humiditycontrol.com]
- 18. japsonline.com [japsonline.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: N-Isopropyl-p-Toluidine HCl (N-IPT·HCl) Optimization Guide
Technical Support Center: N-Isopropyl-p-Toluidine HCl (N-IPT[1]·HCl) Optimization Guide
Core Technical Directive: The "Salt" Trap
CRITICAL ALERT: You are using N-isopropyl-p-toluidine hydrochloride .[1] Most standard protocols for dental composites or bone cements (PMMA) utilize the free base (liquid) form. The hydrochloride (solid salt) form is inactive as a polymerization accelerator in its native state because the nitrogen lone pair—required to nucleophilically attack Benzoyl Peroxide (BPO)—is protonated (blocked).
Using the hydrochloride salt directly in hydrophobic resins (like Bis-GMA or MMA) without modification will result in:
-
Phase Separation: The salt acts as a gritty filler rather than a dissolved reactant.
-
Reaction Failure: No curing or extremely retarded curing.
-
Severe Leaching: Unreacted salt leaching into biological tissues (cytotoxicity).
Decision Matrix: Which Protocol Do You Need?
| Your Solvent/Matrix | Required Action | Technical Justification |
| Hydrophobic Monomers (MMA, Styrene, Bis-GMA) | Convert to Free Base | The salt is insoluble in organic monomers.[1] You must perform a base extraction (Protocol A). |
| Aqueous Solutions (Hydrogels, Acrylamide) | Adjust pH > 8.0 | The salt dissolves in water, but you must buffer the solution to basic pH to "unlock" the amine for reaction (Protocol B). |
Mechanism & Side Reaction Pathways
To minimize side reactions, one must understand the competition between the Desired Radical Pathway and the Undesired Degradation Pathway .
The Mechanism (Visualized)
The following diagram illustrates the activation barrier caused by the HCl salt and the bifurcation point where excess amine leads to yellowing (side reaction).
Figure 1: The activation pathway of N-IPT[1]·HCl. Note that the salt form is a "dead end" unless converted. Excess amine pushes the system toward yellowing and leaching.
Minimizing Side Reactions: Troubleshooting & Optimization
Issue 1: Discoloration (Yellowing/Browning)
Cause: Formation of conjugated quinoid structures or imine methides due to oxidation of the amine, often accelerated by UV light or excess amine relative to BPO. Solution:
-
Stoichiometry Control: Do not use a 1:1 molar ratio of Amine:BPO. The optimal ratio for color stability is often Amine < BPO (e.g., 0.5 : 1.0 molar ratio). The amine acts catalytically to some extent; excess amine remains to oxidize.
-
UV Stabilizers: Incorporate a UV absorber (e.g., Tinuvin P) if the final product will be light-exposed.
Issue 2: Cytotoxicity & Leaching
Cause: N-IPT is less toxic than DMPT (N,N-dimethyl-p-toluidine), but it is not non-toxic.[1] Unreacted monomer leaches from the matrix.[2] Solution:
-
Maximize Conversion: Ensure high degree of conversion (DC). A "snap cure" (very fast reaction) often traps unreacted monomer. Slowing the rate slightly (using less initiator) can sometimes allow higher total conversion before vitrification locks the matrix.
-
Solvent Wash: For solid polymers, a post-cure wash in ethanol/water can extract surface-available unreacted amines.[1]
Experimental Protocols
Protocol A: Converting N-IPT·HCl to Free Base (For Hydrophobic Resins)
Use this if you are making dental composites, bone cement, or methacrylate resins.[1]
-
Dissolution: Dissolve 5g of N-IPT·HCl in 20mL of distilled water.
-
Neutralization: Slowly add 10% NaOH solution while stirring until the pH reaches ~10-11. You will see an oily layer separate (this is the free base).
-
Extraction: Add 20mL of Diethyl Ether or Dichloromethane (DCM). The oily amine will migrate into the organic solvent.
-
Separation: Use a separatory funnel to collect the organic layer.
-
Drying: Add anhydrous Magnesium Sulfate (MgSO4) to the organic layer to absorb water. Filter off the solid.
-
Evaporation: Rotovap the solvent. You are left with N-IPT liquid free base.[1]
-
Usage: Add this liquid to your resin monomer (e.g., MMA) at 0.5% - 2.0% w/w.[1]
Protocol B: Aqueous Redox Polymerization (For Hydrogels)
Use this if you are making hydrogels (e.g., Polyacrylamide).[1]
-
Preparation: Dissolve Monomer (e.g., Acrylamide) and Crosslinker in buffer (pH 8.0 or higher).
-
Amine Addition: Add N-IPT·HCl directly. It will dissolve.
-
pH Check: Verify pH is still > 8.0. If pH drops below 7.0, the amine protonates and the reaction will stop.
-
Initiation: Add BPO (dissolved in a small amount of glycol or ethanol, as BPO is water-insoluble) or use a water-soluble persulfate oxidant instead of BPO for aqueous systems.[1]
-
Note: N-IPT is rarely used with Persulfates (TEMED is preferred there).[1] If using N-IPT, BPO is the standard partner.
-
Frequently Asked Questions (FAQ)
Q: Can I just grind the N-IPT·HCl powder into my resin? A: No. It will not dissolve in hydrophobic resins (like Bis-GMA or UDMA).[1] It will act as a weak filler, will not accelerate the cure, and will leach out later, causing significant toxicity issues.
Q: My polymer turned brown after 1 month. Why? A: This is "Amine Blush" or oxidation. You likely used too much amine. Reduce the N-IPT concentration. Also, ensure your BPO is fresh; degraded BPO requires more amine to cure, leading to excess unreacted amine that eventually oxidizes.
Q: Is N-IPT safer than DMPT? A: Generally, yes.[1] DMPT (N,N-dimethyl-p-toluidine) is a known carcinogen (liver toxicity).[1][3][4] N-IPT (N-isopropyl-p-toluidine) has a bulkier isopropyl group which alters its metabolic pathway, generally reducing (but not eliminating) toxicity.[1] However, handle with the same rigorous safety precautions (fume hood, gloves).
Q: What is the shelf life of the N-IPT·HCl solution? A: The solid HCl salt is very stable. Once converted to the free base liquid (Protocol A), it is sensitive to oxidation. Store the free base in amber glass, under nitrogen/argon, in the fridge. If the liquid turns dark brown, discard it.
References
-
Mechanism of Amine-Peroxide Redox Initiation Title: Mechanism of benzoyl peroxide decomposition in the presence of N,N-dimethylaniline (redox initiation).[5] Source: MDPI (Polymers) URL:[Link][6]
-
Toxicity Comparison (DMPT vs. p-Toluidines) Title: Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats.[1] Source: National Institutes of Health (PMC) URL:[Link]
-
Solubility and Salt Forms Title: Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.[7] Source: PharmaOffer URL:[Link]
-
Color Stability in Dental Resins Title: Evaluating the colour stability of esthetic resin composite.[2][8][9][10] Source: OAJI / International Journal of Dental Materials URL:[Link]
Sources
- 1. N-ISOPROPYL-M-TOLUIDINE | 10219-26-8 [m.chemicalbook.com]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. series.publisso.de [series.publisso.de]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 6. Color Stability of Resin Composites Immersed for Different Durations in Alcohol-Based and Alcohol-Free Mouthwashes: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. oaji.net [oaji.net]
- 9. thejcdp.com [thejcdp.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Controlling Reaction Kinetics with 4-methyl-N-(propan-2-yl)aniline Hydrochloride
Welcome to the technical support center for utilizing 4-methyl-N-(propan-2-yl)aniline hydrochloride in kinetic control of chemical reactions. This guide is designed for researchers, chemists, and process development professionals who are looking to modulate reaction rates, particularly in acylation reactions, by leveraging the unique properties of this reagent. Here, we synthesize fundamental principles with practical, field-tested troubleshooting advice to ensure your experiments are both successful and reproducible.
Introduction: The Principle of Controlled Reagent Release
4-methyl-N-(propan-2-yl)aniline hydrochloride serves as a precursor to the active free amine, 4-methyl-N-(propan-2-yl)aniline. The core principle of its use in kinetic control lies in the reversible acid-base equilibrium between the protonated, non-nucleophilic hydrochloride salt and the deprotonated, nucleophilic free amine. By carefully managing the reaction conditions, one can control the concentration of the active amine at any given moment, thereby dictating the overall reaction rate. This is particularly valuable in reactions like acylations, where the free amine can act as a potent nucleophilic catalyst.[1][2][3] The hydrochloride salt form offers superior stability and handling properties compared to the free amine.[4][5]
Part 1: Foundational FAQs
This section addresses common preliminary questions regarding the properties, handling, and mechanism of 4-methyl-N-(propan-2-yl)aniline hydrochloride.
Q1: What are the key physical and chemical properties of 4-methyl-N-(propan-2-yl)aniline hydrochloride?
A: 4-methyl-N-(propan-2-yl)aniline hydrochloride is a solid salt with a molecular weight of 185.69 g/mol .[6] It is the hydrochloride salt of the parent amine, 4-methyl-N-(propan-2-yl)aniline (MW: 149.23 g/mol ).[7][8] As a salt, it generally exhibits higher solubility in polar solvents compared to its free amine form and is less susceptible to oxidation. The key to its function is the equilibrium that releases the active amine and HCl.
Q2: How exactly does this compound control reaction kinetics in an acylation?
A: The control stems from the in-situ generation of the active catalyst. In a typical acylation (e.g., of an alcohol with an acyl chloride), the reaction rate is dependent on the concentration of the nucleophilic amine catalyst.
-
Inactive State: As the hydrochloride salt, the nitrogen's lone pair is protonated, rendering it non-nucleophilic and thus catalytically inactive.
-
Active State: In the presence of a base (or through thermal dissociation in some cases), the salt is neutralized, releasing the free amine.[9] This free amine is a nucleophile that can catalyze the acylation.[1][2]
By starting with the hydrochloride salt and adding a controlled amount of a scavenger base, you can maintain a very low, steady-state concentration of the active catalyst, preventing runaway reactions and minimizing side product formation.[10][11]
Q3: What are the recommended starting conditions (solvents, temperature) for using this reagent?
A: The optimal conditions are highly dependent on the specific substrates. However, a general starting point would be:
-
Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often preferred as they effectively solubilize the reactants without interfering with the reaction.[10]
-
Temperature: It is often advisable to start at a low temperature (e.g., 0-5 °C) to slow down competing reactions like hydrolysis of the acylating agent, especially during reagent addition.[11] The temperature can then be gradually increased to achieve the desired reaction rate.
-
Atmosphere: Acylating agents are frequently moisture-sensitive.[10][11] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents is crucial for reproducibility and high yields.
Q4: What are the essential safety and handling precautions?
A: Aniline derivatives and their salts should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[12][13][14]
-
Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[12][15] Avoid contact with skin and eyes.[15] In case of contact, wash the affected area thoroughly with water.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[12][13]
-
Toxicity: The parent amine is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] Similar precautions should be taken for the hydrochloride salt.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Issue 1: The reaction is extremely slow or fails to initiate.
Q: I've combined my substrate, acylating agent, and 4-methyl-N-(propan-2-yl)aniline hydrochloride, but I see little to no product formation after several hours. What's wrong?
A: This common issue typically points to an insufficient concentration of the active free amine catalyst.
-
Possible Cause 1: Insufficient Basicity. The reaction mixture may not be basic enough to deprotonate the hydrochloride salt and generate the active catalyst. The HCl generated during acylation can also protonate the active amine, shutting down the catalytic cycle.[11]
-
Possible Cause 2: Poor Solubility. The hydrochloride salt may not be sufficiently soluble in your chosen solvent system, preventing it from entering the reaction cycle.
-
Solution: Consider a more polar aprotic solvent or a solvent mixture. For instance, increasing the proportion of THF in a DCM/THF mixture can enhance solubility. Refer to the solvent properties table below.
-
-
Possible Cause 3: Low Temperature. The activation energy for the reaction may not be met at the current temperature.
-
Solution: After confirming the presence of a suitable base, gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and any potential decomposition.[10]
-
Issue 2: The reaction is too fast, leading to side products and difficult purification.
Q: My reaction is complete almost instantly, but the yield is low and the crude product is a complex mixture. How can I gain control?
A: An uncontrolled, rapid reaction suggests an excessively high concentration of the active catalyst from the outset.
-
Possible Cause 1: Premature Deprotonation. If you add the scavenger base too quickly or at a high temperature, a large amount of the free amine is generated at once, leading to a rapid, exothermic reaction.
-
Solution: Add the base dropwise at a low temperature (0 °C).[11] This allows the reaction to consume the free amine as it is generated, keeping the catalyst concentration low and the reaction rate controlled.
-
-
Possible Cause 2: Contamination of Starting Material. Your 4-methyl-N-(propan-2-yl)aniline hydrochloride may be contaminated with the free amine.
-
Solution: Ensure the purity of your starting material. If contamination is suspected, the salt can often be purified by washing with a non-polar organic solvent in which the free amine is soluble but the salt is not.
-
-
Possible Cause 3: Inappropriate Base. A very strong, non-nucleophilic base (e.g., DBU) might be deprotonating the salt too efficiently.
-
Solution: Switch to a milder base like triethylamine or pyridine. The goal is to have the acylation's acid byproduct neutralized, not to force the complete deprotonation of the catalyst reservoir.
-
Issue 3: I'm observing significant formation of O-acylisourea or di-acylation byproducts.
Q: My desired product is contaminated with byproducts suggesting alternative reaction pathways. How can I improve selectivity?
A: This indicates that the reaction conditions favor undesired pathways over the intended catalytic cycle.
-
Possible Cause: High Catalyst Concentration. As with rapid reactions, a high concentration of the free amine can lead to side reactions. For example, the catalyst might react with the desired product or promote further reactions.
-
Solution: The primary strategy is to maintain a low concentration of the active catalyst. Implement the slow, cold addition of the scavenger base as described in Issue 2. Additionally, consider using a slight excess (1.05-1.2 equivalents) of the acylating agent, added slowly to the mixture of substrate and catalyst.[10] This ensures the catalyst preferentially reacts with the starting material.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Controlled Acylation
This protocol provides a robust starting point for the acylation of a generic alcohol (R-OH) with an acyl chloride (R'-COCl).
-
Preparation: Under an inert atmosphere (N2 or Ar), add the alcohol (1.0 eq) and 4-methyl-N-(propan-2-yl)aniline hydrochloride (0.05 - 0.1 eq) to anhydrous DCM (volume to make a ~0.1 M solution).
-
Cooling: Cool the stirring mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.1 eq) dropwise over 5-10 minutes.
-
Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[11]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting alcohol is consumed.
-
Workup: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, wash with 1 M HCl to remove residual amines, then with brine.[11]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Table 1: Solvent Selection Guide
| Solvent | Dielectric Constant (ε) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | Good general-purpose solvent, aprotic, volatile. |
| Tetrahydrofuran (THF) | 7.5 | More polar than DCM, good for dissolving salts. |
| Acetonitrile | 37.5 | Highly polar, aprotic, useful for sparingly soluble reactants. |
| Toluene | 2.4 | Non-polar, may be useful if reactants are very non-polar. |
Part 4: Visualizations
Diagrams of Key Processes
Caption: Fig 1. The reversible equilibrium between the inactive hydrochloride salt and the active free amine catalyst.
Caption: Fig 2. A decision-making workflow for troubleshooting slow or stalled reactions.
Caption: Fig 3. A simplified nucleophilic catalysis cycle for amine-mediated acylation.
References
-
France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]
-
PENTA. (2024, May 7). Aniline hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]
-
Zhang, P., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Aniline Hydrochloride. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005, February 28). Aspects of Asymmetric Nucleophilic Amine Catalysis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]
-
BLOOM TECH. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331793, 4-methyl-N-(propan-2-yl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47002946, 4-methyl-N-(propan-2-yl)aniline hydrochloride. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.19: Amines- Structure and Synthesis. Retrieved from [Link]
-
Reagent Database. (n.d.). 4-METHYL-N-(PROPAN-2-YL)ANILINE. Retrieved from [Link]
-
Reddit. (2022, November 15). What are amine hydrochlorides? r/OrganicChemistry. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Purdue University. (n.d.). Amines, Alkaloids, and Amides. Retrieved from [Link]
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- 5. Amines, Alkaloids, and Amides [chemed.chem.purdue.edu]
- 6. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-methyl-N-(propan-2-yl)aniline | C10H15N | CID 13331793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-METHYL-N-(PROPAN-2-YL)ANILINE CAS 10436-75-6 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. nj.gov [nj.gov]
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- 15. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-methyl-N-(propan-2-yl)aniline Hydrochloride
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-methyl-N-(propan-2-yl)aniline hydrochloride. In the absence of directly published experimental data for this specific salt, this document leverages fundamental spectroscopic principles and comparative data from structurally related aromatic amines to offer a predictive and practical framework for researchers, scientists, and drug development professionals.
Introduction to UV-Vis Spectroscopy of Aromatic Amines
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a chemical substance.[1] For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[2] Aromatic amines, a class of compounds integral to pharmaceuticals, dyes, and materials science, exhibit characteristic UV-Vis spectra that are sensitive to their molecular structure and environment.
The electronic transitions in aniline and its derivatives primarily involve the π-electron system of the benzene ring and the non-bonding (n) electrons of the amino group.[3] These transitions, namely π → π* and n → π*, give rise to distinct absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are profoundly influenced by substituents on the aromatic ring and the nitrogen atom, as well as by environmental factors such as solvent polarity and pH.[4] This guide will explore these factors to predict and contextualize the spectral properties of 4-methyl-N-(propan-2-yl)aniline hydrochloride.
Theoretical Framework: Electronic Transitions and Influencing Factors
The UV-Vis spectrum of an aniline derivative is a composite of several absorption bands. For aniline itself, two main bands are typically observed: a high-intensity primary band (the E-band, for ethylenic) around 230-240 nm and a lower-intensity secondary band (the B-band, for benzenoid) around 280-290 nm.[3][5]
-
π → π* Transitions: These are high-energy transitions of electrons within the aromatic π-system. They are responsible for the strong primary absorption bands in benzenoid compounds.[6]
-
n → π* Transitions: These involve the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital of the benzene ring. This interaction, known as n-π conjugation, is responsible for the secondary B-band and is a key feature of the spectra of anilines.[1]
The Effect of Alkyl Substitution
Alkyl groups, such as the methyl and isopropyl groups in 4-methyl-N-(propan-2-yl)aniline, act as auxochromes. An auxochrome is a group that, when attached to a chromophore (the light-absorbing part of the molecule), alters the λmax and ε. Alkyl groups are weakly electron-donating and can cause a bathochromic shift (a shift to a longer wavelength, also known as a red shift) and a hyperchromic effect (an increase in molar absorptivity).[7]
-
Ring Substitution (p-methyl group): The methyl group at the para-position of the aniline ring enhances the electron-donating character into the π-system, which is expected to cause a bathochromic shift in both the primary and secondary absorption bands compared to aniline.
-
Nitrogen Substitution (N-isopropyl group): N-alkylation also typically leads to a bathochromic shift.[8] The isopropyl group, being bulkier than a hydrogen atom, can influence the planarity of the amino group relative to the benzene ring, which may affect the extent of n-π conjugation.
The Critical Influence of Protonation
The target compound is a hydrochloride salt, meaning the amino group is protonated to form an anilinium ion in solution. This protonation has a dramatic effect on the UV-Vis spectrum.[9][10]
When the nitrogen atom is protonated, its lone pair of electrons is no longer available for conjugation with the aromatic π-system. Consequently, the n → π* transition is eliminated, and the spectrum undergoes a significant hypsochromic shift (a shift to a shorter wavelength, or blue shift). The resulting spectrum closely resembles that of the corresponding alkylbenzene (in this case, p-xylene or isopropylbenzene), as the -NH2(R)+ group has a similar electronic influence to an alkyl group.[3] For aniline, this shift is substantial, with the λmax moving from around 280 nm in the neutral form to approximately 203 nm in the acidic, protonated form, which is very similar to benzene.
Predicted UV-Vis Characteristics of 4-methyl-N-(propan-2-yl)aniline Hydrochloride
Based on the principles outlined above, we can predict the UV-Vis absorption characteristics of 4-methyl-N-(propan-2-yl)aniline hydrochloride.
-
In Acidic Solution (e.g., dilute HCl): As a hydrochloride salt, the compound will exist in its protonated (anilinium) form. The lone pair on the nitrogen will be unavailable for conjugation. Therefore, the spectrum is expected to show a primary absorption band at a shorter wavelength, likely around 210-220 nm , and the characteristic secondary B-band of anilines (around 280-300 nm) will be absent. The spectrum will strongly resemble that of a dialkyl-substituted benzene.
-
In Neutral or Basic Solution (as the free base): If the pH of the solution is raised to deprotonate the anilinium ion, the resulting free base, 4-methyl-N-(propan-2-yl)aniline, will exhibit a spectrum characteristic of a substituted aniline. We would expect to see:
-
A primary absorption band (π → π*) shifted to a longer wavelength compared to aniline, likely in the range of 240-255 nm .
-
A secondary, lower-intensity B-band (n → π*) also shifted to a longer wavelength, likely in the range of 290-305 nm .
-
Comparative Analysis with Alternative Compounds
To better understand the predicted spectral features, it is instructive to compare them with the known UV-Vis data of structurally similar anilines.
| Compound | Structure | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference(s) |
| Aniline | Ethanol | 230, 280 | 8600, 1430 | ,[3] | |
| Dilute Aqueous Acid | 203, 254 | 7500, 160 | [5], | ||
| 4-Methylaniline | Ethanol | 235, 285 | 10200, 1600 | [3] | |
| (p-Toluidine) | |||||
| N-Propylaniline | m-Cresol (for polymer) | ~310 (shoulder), 400-420 | Not specified | [11] | |
| Predicted: 4-methyl-N-(propan-2-yl)aniline (Free Base) | Non-polar solvent | ~240-255, ~290-305 | - | Predicted | |
| Predicted: 4-methyl-N-(propan-2-yl)aniline HCl | Acidic (e.g., H₂O, EtOH) | ~210-220 | - | Predicted |
Discussion:
-
Aniline vs. 4-Methylaniline: The addition of a methyl group at the para position in 4-methylaniline causes a bathochromic shift of about 5 nm for both the primary and secondary bands compared to aniline, consistent with the electron-donating effect of the alkyl group.[3]
-
Aniline vs. N-Propylaniline: While specific data for monomeric N-propylaniline is sparse, studies on its polymer show absorption at significantly longer wavelengths, indicating the influence of N-alkylation and polymerization on the electronic system.[11] For the monomer, a modest bathochromic shift relative to aniline is expected.
-
4-methyl-N-(propan-2-yl)aniline Hydrochloride: The defining characteristic for this compound in its salt form is the protonation of the nitrogen. This will cause a pronounced hypsochromic (blue) shift, making its spectrum distinct from its free-base form and other neutral aniline derivatives. The combined electron-donating effects of the p-methyl and N-isopropyl groups will be masked by the overriding effect of protonation. To observe the characteristic aniline spectrum, the sample solution must be basified.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of an aniline derivative, designed to ensure accuracy and reproducibility.
Instrument and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 300 nm, as glass absorbs significantly in the UV region.[12]
-
Solvent: Select a solvent that dissolves the analyte and is transparent in the wavelength range of interest. Ethanol or methanol are common choices. Refer to a solvent cutoff chart to ensure the solvent does not absorb where the analyte does.[13][14]
-
Analyte: 4-methyl-N-(propan-2-yl)aniline hydrochloride.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Step-by-Step Measurement Procedure
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.[15]
-
Solvent Selection: For this hydrochloride salt, 95% ethanol is a suitable solvent. Its UV cutoff is around 205 nm, allowing for measurements in the expected absorption region.[14]
-
Solution Preparation:
-
Accurately weigh a small amount of the analyte.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a volumetric flask using the chosen solvent.
-
From the stock solution, prepare a dilute solution for analysis. The final concentration should yield an absorbance maximum between 0.2 and 0.8 for optimal accuracy, in accordance with the Beer-Lambert Law.[16]
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent (e.g., 95% ethanol).
-
Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction (or "auto zero") across the desired wavelength range (e.g., 190 nm to 400 nm). This electronically subtracts the absorbance of the solvent and cuvettes.[17]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder. Keep the reference cuvette with the pure solvent in the reference beam path.
-
Run the spectral scan. The instrument will plot absorbance versus wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
To verify the Beer-Lambert Law and determine the molar absorptivity (ε), prepare a series of standard solutions of different known concentrations and measure their absorbance at the λmax. Plot absorbance vs. concentration to generate a calibration curve. The linearity of this plot validates the law for that concentration range.[18]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the UV-Vis analysis workflow.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
While direct spectral data for 4-methyl-N-(propan-2-yl)aniline hydrochloride is not widely published, a thorough understanding of spectroscopic principles allows for a robust predictive analysis. In its acidic salt form, the compound is expected to exhibit a UV spectrum characteristic of a simple alkylbenzene, with a primary absorption band around 210-220 nm, due to the protonation of the amino nitrogen. Conversion to its free base form via pH adjustment would reveal a more complex spectrum with absorption bands shifted to longer wavelengths (240-255 nm and 290-305 nm), reflecting the auxochromic effects of the p-methyl and N-isopropyl substituents. This comparative guide provides the theoretical foundation and a validated experimental protocol for researchers to accurately characterize this compound and similar aromatic amines using UV-Vis spectroscopy.
References
-
Beer-Lambert's Law: Principles and Applications in Daily Life. (2024). FindLight. [Link]
-
The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Beer-Lambert Law | Transmittance & Absorbance. (2021). Edinburgh Instruments. [Link]
-
Aniline (data page). Wikipedia. [Link]
-
UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. [Link]
-
Protonation of aniline causes a dramatic shift of its UV spectrum to lower wavelengths... (2024). Filo. [Link]
-
UV Cutoff Values for Common Solvents. Scribd. [Link]
-
Aniline absorbs at 280 nm but in acidic medium, the main absorption band is seen at 203 nm... (2025). Filo. [Link]
-
UV-Visible Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Beer–Lambert law. Wikipedia. [Link]
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Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). (2016). MSU Chemistry. [Link]
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Wavelength cutoffs for common solvents. Waters Help Center. [Link]
-
UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs. [Link]
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STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER. BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]
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UV Cutoff. Burdick & Jackson. [Link]
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). University of Texas at El Paso. [Link]
-
Operation and Calibration of UV-VIS Spectrophotometer. Scribd. [Link]
-
The Operating Manual for UV-Vis Spectrophotometer. (2024). Universal Lab Blog. [Link]
-
UV-VIS spectra of as prepared protonoted forms... ResearchGate. [Link]
-
UV-VUV absorption spectroscopy and photodissociation dynamics of n-propylamine. Physical Chemistry Chemical Physics. [Link]
-
The UV–vis absorption spectrum of aniline under different EEF... ResearchGate. [Link]
-
Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. AIP Publishing. [Link]
-
UV visible spectra of poly(N-propylaniline)... ResearchGate. [Link]
-
Solved Aniline exhibits a large change in UV spectra... Chegg.com. [Link]
-
Molecular electronic transition. Wikipedia. [Link]
-
N-benzyl-4-methylaniline. PubChem. [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]
-
UV-Visible Absorption Spectroscopy - Theory. Shimadzu. [Link]
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Theory of electronic transitions. Fiveable. [Link]
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The Electronic Spectra of Aromatic Molecules I: Benzenoid Hydrocarbons. ResearchGate. [Link]
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ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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ELECTRONIC SPECTROSCOPY. ADP College. [Link]
-
The UV–visible absorption spectra of the 4-Nitro Aniline... ResearchGate. [Link]
-
4-Methylaniline. ChemBK. [Link]
-
UV-Vis. Molecular Absorption Spectroscopy. Prof. Tarek A. Fayed. [Link]
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2,6-Dibromo-4-methylaniline. NIST WebBook. [Link]
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4-Methylbenzylidene-4-methylaniline. SpectraBase. [Link]
-
UV-visible absorption spectra. Chemguide. [Link]
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- 10. Aniline absorbs at 280 nm but in acidic medium, the main absorption ban.. [askfilo.com]
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Assessing the Biocompatibility of Resins Cured with N-isopropyl-p-toluidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical and dental materials, the biocompatibility of resin-based composites is a paramount concern. These materials, used in applications ranging from dental restorations to medical device components, must perform their intended function without eliciting adverse biological responses. The curing process, critical to the final properties of the resin, often involves the use of amine accelerators. One such accelerator, N-isopropyl-p-toluidine hydrochloride, has come under scrutiny due to its chemical structure and the potential for leachable components to interact with surrounding tissues.
This guide provides a comprehensive assessment of the biocompatibility of resins cured with N-isopropyl-p-toluidine hydrochloride, offering a comparison with alternative curing agents. As a Senior Application Scientist, the following analysis is grounded in established testing standards and scientific literature to provide a thorough, evidence-based perspective.
The Role and Concerns of Aromatic Amine Accelerators
Chemically-cured and dual-cured resin systems rely on a redox initiation system to trigger polymerization. This typically involves an organic peroxide (like benzoyl peroxide) and a tertiary amine accelerator. Aromatic amines, such as N-isopropyl-p-toluidine hydrochloride, are effective in promoting the decomposition of the peroxide, initiating the free-radical polymerization of the resin monomers.
However, the use of aromatic amines raises biocompatibility concerns due to:
-
Leaching of Unreacted Components: The polymerization process is rarely 100% efficient, leading to the potential for unreacted amine accelerator, monomers, and other additives to leach out of the cured resin over time.[1]
-
Cytotoxicity of Leachables: These leached substances can come into contact with cells and tissues, potentially causing cell death (cytotoxicity).[2]
-
Genotoxicity and Carcinogenicity: Aromatic amines as a chemical class have been associated with genotoxicity (damage to genetic material) and carcinogenicity.[3][4] This is a significant concern for materials intended for long-term implantation or contact with the body.
A Framework for Biocompatibility Assessment: The ISO 10993 Standards
The International Organization for Standardization (ISO) provides a comprehensive framework for the biological evaluation of medical devices, including dental materials, through the ISO 10993 series of standards. This risk-based approach ensures that materials are safe for their intended use. Key in vitro tests for assessing the biocompatibility of resin components include:
-
ISO 10993-5: Tests for in vitro cytotoxicity: This standard outlines methods to assess the general toxicity of a material on cultured cells.[5]
-
ISO 10993-3: Tests for genotoxicity, carcinogenicity, and reproductive toxicity: This part of the standard specifies assays to detect the potential of a material to cause genetic mutations or chromosomal damage.[6]
Comparative Analysis: N-isopropyl-p-toluidine Hydrochloride vs. Alternatives
Direct, peer-reviewed studies specifically evaluating the biocompatibility of resins cured with N-isopropyl-p-toluidine hydrochloride are limited. Therefore, this guide will draw upon data from structurally similar and well-studied aromatic amines, such as N,N-dimethyl-p-toluidine (DMPT), and the parent compound, p-toluidine, to infer the likely biocompatibility profile. This will be compared with data on alternative amine accelerators.
| Biocompatibility Parameter | Resins Cured with N-isopropyl-p-toluidine hydrochloride (Inferred) | Resins Cured with Alternative Amines (e.g., NTGGMA, EDAB) | Supporting Evidence & Rationale |
| In Vitro Cytotoxicity | Moderate to High | Low to Moderate | Studies on DMPT, a close analog, have shown significant cytotoxic effects on various cell lines.[2][7] The cytotoxicity of resin composites is often attributed to the leaching of unreacted components.[8][9] Alternative amines with higher molecular weights or polymerizable groups, like NTGGMA, are designed to reduce leaching and thus exhibit lower cytotoxicity.[7] |
| Genotoxicity (Mutagenicity & Clastogenicity) | Potential for Genotoxicity | Lower Potential for Genotoxicity | DMPT has been demonstrated to be a chromosome-damaging agent, inducing numerical and structural chromosome aberrations.[3] p-Toluidine, a potential degradation product, is a suspected carcinogen and has reported mutagenic data.[4][10][11] While data on newer alternatives is still emerging, they are often designed to have a more favorable toxicological profile. |
| Leaching Potential | High | Low to Moderate | The relatively low molecular weight of N-isopropyl-p-toluidine hydrochloride suggests a higher potential for diffusion and leaching from the polymer matrix.[1] Alternatives like N,N-bis(2-hydroxyethyl)-p-toluidine (DHEPT) and Na-N-tolyglycine glycidyl methacrylate (NTGGMA) have been developed to be more stable and less prone to leaching.[7][12] |
Experimental Protocols for Biocompatibility Assessment
To ensure the trustworthiness of biocompatibility data, standardized and validated experimental protocols are essential. The following are detailed step-by-step methodologies for key in vitro assays based on ISO 10993 standards.
Experimental Workflow: Biocompatibility Assessment
Sources
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- 2. 43.230.198.52 [43.230.198.52]
- 3. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Toluidine | 106-49-0 [chemicalbook.com]
- 5. dent.chula.ac.th [dent.chula.ac.th]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. lobachemie.com [lobachemie.com]
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- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
